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  • Product: 3,6-Dimethoxy-2,5-dihydropyrazine
  • CAS: 117856-49-2

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 3,6-Dimethoxy-2,5-dihydropyrazine: Physical Properties, Reactivity, and Asymmetric Synthesis

Executive Summary 3,6-Dimethoxy-2,5-dihydropyrazine is a highly specialized heterocyclic scaffold that forms the core of the Schöllkopf chiral auxiliaries [1]. Originally developed to solve the challenge of synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dimethoxy-2,5-dihydropyrazine is a highly specialized heterocyclic scaffold that forms the core of the Schöllkopf chiral auxiliaries [1]. Originally developed to solve the challenge of synthesizing non-natural, enantiopure α-amino acids, this bis-lactim ether framework acts as a rigid, stereodirecting template[2]. This whitepaper provides an in-depth analysis of its physical properties, chemical reactivity, and the mechanistic causality behind its standardized experimental protocols.

Structural Significance and Mechanistic Causality

The synthesis of 3,6-dimethoxy-2,5-dihydropyrazine begins with the cyclization of a dipeptide (commonly Valine-Glycine) into a 2,5-diketopiperazine (DKP)[1].

Causality in Design: The conversion of the DKP to the bis-lactim ether using Meerwein’s salt (trimethyloxonium tetrafluoroborate) is a masterclass in hard-soft acid-base (HSAB) theory. Meerwein's salt is a "hard" alkylating agent that preferentially attacks the "hard" oxygen atoms of the amide carbonyls, selectively yielding the O-methylated bis-lactim ether rather than an N-alkylated byproduct[1].

The resulting 2,5-dihydropyrazine ring is locked into a rigid, planar conformation. When functionalized with an isopropyl group at the C2 position (derived from L-valine), the molecule becomes a powerful chiral auxiliary[1]. The bulky isopropyl group sterically shields one face of the molecule, dictating that subsequent electrophilic attacks at the C5 position must occur from the opposite (trans) face, ensuring near-perfect diastereoselectivity[1].

Pathway A 2,5-Diketopiperazine (DKP) B Meerwein's Salt (O-Methylation) A->B C 3,6-Dimethoxy-2,5-dihydropyrazine (Schöllkopf Reagent) B->C D Lithiation (n-BuLi, -78°C) C->D E Aza-enolate Intermediate (Facial Shielding) D->E F Electrophilic Attack (Diastereoselective) E->F G Alkylated Bis-lactim Ether F->G H Mild Acidic Hydrolysis (0.25N HCl) G->H I Enantiopure α-Amino Acid + Valine Methyl Ester H->I

Caption: Reaction pathway of 3,6-dimethoxy-2,5-dihydropyrazine in asymmetric amino acid synthesis.

Physical and Chemical Properties

The physical properties of the most widely utilized derivative, (R)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine , are summarized below. Maintaining these parameters is critical for ensuring reagent stability, as the imine bonds are susceptible to premature hydrolysis if exposed to ambient moisture.

PropertyValue
Chemical Formula C9H16N2O2[3]
Molecular Weight 184.24 g/mol [4]
Density ~1.03 g/cm³[5]
Boiling Point 72 °C at 5 mmHg (approx. 245 °C at 760 mmHg)[3][5]
Flash Point 85 °C[5]
Specific Rotation [α]D -83.0° to -89.0° (neat, for the R-enantiomer)[5]
Topological Polar Surface Area 43.2 Ų[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an observable checkpoint.

Protocol 1: Aza-Enolate Formation and Diastereoselective Alkylation

This protocol describes the activation of the Schöllkopf reagent for nucleophilic attack[2].

  • Preparation: Dissolve the bis-lactim ether in anhydrous THF under an argon atmosphere.

    • Causality: THF acts as a coordinating solvent, stabilizing the lithium cation of the intermediate. Argon prevents adventitious moisture from quenching the highly basic reagents.

  • Lithiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise.

    • Causality: The extreme low temperature is mandatory. It prevents the alkyllithium from acting as a nucleophile and attacking the imine carbon, instead forcing it to act as a base to deprotonate the C5 position.

    • Validation Checkpoint: The solution will transition to a deep red/orange color . This visual cue confirms the successful formation of the conjugated aza-enolate system. If the solution remains clear, the n-BuLi has been quenched by moisture.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide) dropwise and stir for 2–4 hours[1].

    • Validation Checkpoint: The deep red color will gradually fade to pale yellow as the aza-enolate is consumed. TLC analysis (UV-active) should confirm the disappearance of the starting material.

  • Quench: Terminate the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild, buffered quench that neutralizes excess base without dropping the pH low enough to trigger premature hydrolysis of the bis-lactim ether.

Protocol 2: Mild Acidic Hydrolysis

The final step isolates the newly synthesized non-natural amino acid[2].

  • Hydrolysis: Dissolve the purified alkylated bis-lactim ether in a mixture of THF and 0.25 N HCl (or 0.5 N TFA). Stir at room temperature for 12 hours.

    • Causality: Strong acids or elevated temperatures risk epimerizing the newly formed stereocenter or cleaving the methyl ester. Mild conditions selectively hydrolyze the imine (C=N) bonds of the dihydropyrazine ring.

  • Validation Checkpoint: Monitor via TLC. The UV-active bis-lactim ether spot will disappear, replaced by ninhydrin-positive spots corresponding to the target amino acid methyl ester and the auxiliary byproduct (valine methyl ester).

Workflow Start Dry THF + Schöllkopf Reagent under Argon Step1 Cool to -78°C Add n-BuLi dropwise Start->Step1 Check1 Validation: Deep Red/Orange Color? Step1->Check1 Check1->Start No (Moisture/Quenched) Step2 Add Electrophile (R-X) Stir 2-4h Check1->Step2 Yes (Enolate Formed) Check2 Validation: Color Fades + TLC Check Step2->Check2 Check2->Step2 No (Continue Stirring) Step3 Quench (NH4Cl) Extract & Purify Check2->Step3 Yes (Reaction Complete)

Caption: Self-validating experimental workflow for the diastereoselective alkylation protocol.

Conclusion

3,6-Dimethoxy-2,5-dihydropyrazine and its chiral derivatives remain unparalleled tools in organic synthesis. By strictly adhering to the mechanistic principles of low-temperature lithiation and mild acidic hydrolysis, researchers can leverage this scaffold to predictably engineer complex, enantiopure amino acids for advanced drug development.

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Exploratory

Structural and NMR Profiling of 3,6-Dimethoxy-2,5-dihydropyrazine (Schöllkopf Chiral Auxiliary)

Executive Summary The asymmetric synthesis of non-proteinogenic α-amino acids is a foundational pillar of modern medicinal chemistry and drug development[1]. Among the most robust strategies for accessing these chiral bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of non-proteinogenic α-amino acids is a foundational pillar of modern medicinal chemistry and drug development[1]. Among the most robust strategies for accessing these chiral building blocks is the Schöllkopf bis-lactim ether method[2]. At the heart of this methodology is 3,6-dimethoxy-2,5-dihydropyrazine (specifically its 2-isopropyl derivative), a chiral auxiliary that directs the highly diastereoselective alkylation of a glycine enolate equivalent[1].

For application scientists and synthetic chemists, validating the structural integrity, metalation efficiency, and stereochemical outcome of this auxiliary is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this validation. This whitepaper provides an in-depth technical breakdown of the conformational dynamics, reference 1 H and 13 C NMR chemical shifts, and self-validating experimental protocols required to master the Schöllkopf auxiliary workflow.

Conformational Dynamics and Shielding Effects

The stereocontrol exerted by the Schöllkopf auxiliary relies entirely on its 3D conformation in solution. The dihydropyrazine ring does not adopt a planar geometry; rather, it exists in a distinct boat conformation [3].

  • Steric Shielding: The bulky isopropyl group at the C2 position forces the molecule into a conformation where one diastereotopic face of the aza-enolate is severely sterically hindered[1].

  • Through-Space Effects: When analyzing alkylated derivatives (such as indole-substituted adducts), the aromatic rings often fold back over the dihydropyrazine core. This "folded" conformation creates an anisotropic shielding effect, which pushes the chemical shifts of the underlying protons significantly upfield[3].

Understanding these spatial relationships is critical. When interpreting NOESY or ROESY spectra, researchers must account for these through-space shielding effects to accurately assign syn and anti diastereomers[3].

Reference NMR Chemical Shifts

Before initiating any metalation sequence, the purity of the unmetalated bis-lactim ether—typically (2R)- or (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine—must be verified[4]. Trace hydrolysis can revert the bis-lactim ether back to its diketopiperazine precursor, ruining the subsequent alkylation[1].

The following tables summarize the reference quantitative data for the pure bis-lactim ether in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

A critical self-validating check is the integration ratio: the six protons from the two methoxy groups must perfectly match the six protons of the diastereotopic isopropyl methyl groups.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Notes
Isopropyl CH 3​ 0.77Doublet (d)6.83HDiastereotopic methyl[5]
Isopropyl CH 3​ 1.04Doublet (d)6.83HDiastereotopic methyl[5]
Isopropyl CH 2.33Multiplet (m)-1HAliphatic methine[5]
OCH 3​ 3.69Singlet (s)-3HMethoxy group at C3 or C6[5]
OCH 3​ 3.73Singlet (s)-3HMethoxy group at C6 or C3[5]
Ring C2-H, C5-H 2​ 3.90Multiplet (m)-3HOverlapping ring protons[5]
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

The presence of two distinct imine carbon signals (~162-165 ppm) confirms the asymmetric nature of the bis-lactim ring.

Chemical Shift (δ, ppm)Carbon TypeAssignment
17.25CH 3​ Isopropyl methyl[5]
19.30CH 3​ Isopropyl methyl[5]
32.70CHIsopropyl methine[5]
46.88CH 2​ Ring C5 (Glycine equivalent)[5]
52.66CH 3​ OCH 3​ [5]
52.71CH 3​ OCH 3​ [5]
61.34CHRing C2 (Valine equivalent)[5]
162.60C (Quaternary)C=N (Imine)[5]
165.09C (Quaternary)C=N (Imine)[5]

Mechanistic Insights from 2D NMR and Coupling Constants

Following the alkylation of the lithiated aza-enolate, determining the diastereomeric ratio (d.r.) is the most critical analytical step. The alkylation proceeds strictly trans to the isopropyl group, yielding the anti-diastereomer as the major product[6].

Diagnostic 5-Bond Coupling ( 5JH2,H5​ ): Advanced 2D NMR techniques (such as gCOSY and 1D TOCSY) reveal a highly reliable diagnostic tool for stereochemical assignment. The five-bond coupling constant between the C2 and C5 protons ( 5JH2,H5​ ) across the dihydropyrazine ring is highly sensitive to the relative stereochemistry:

  • Anti-isomers (Desired): Exhibit a smaller coupling constant of 3.4–3.8 Hz [3].

  • Syn-isomers (Minor byproduct): Exhibit a larger coupling constant of 4.0–5.7 Hz [3].

This causality stems directly from the boat conformation of the ring, which alters the dihedral angles and orbital overlap between the syn and anti proton vectors[3].

Experimental Protocol: NMR Validation Workflow

To ensure scientific integrity and reproducible yields, researchers must implement the following self-validating protocol during the Schöllkopf synthesis.

Step 1: Sample Preparation & Baseline Validation

  • Extract a 10 mg aliquot of the synthesized bis-lactim ether.

  • Dissolve in 0.6 mL of anhydrous CDCl 3​ . Causality: CDCl 3​ must be passed through a basic alumina plug prior to use. Trace DCl in degraded chloroform will catalyze the hydrolysis of the bis-lactim ether back to the diketopiperazine, leading to false-negative purity assessments.

  • Acquire a standard 1D 1 H NMR spectrum. Confirm the absence of broad amide N-H signals (~8.0 ppm) to validate complete O-alkylation by Meerwein's salt[1].

Step 2: Metalation Quench Test

  • During the metalation step (n-BuLi at -78 °C), withdraw a 0.1 mL aliquot of the reaction mixture[1].

  • Quench immediately into a vial containing 0.5 mL of D 2​ O.

  • Extract with CDCl 3​ and acquire a 1 H NMR spectrum.

  • Validation: The multiplet at 3.90 ppm (representing C2-H and C5-H 2​ ) should integrate to exactly 1H (only the C2-H remains), confirming quantitative deprotonation and deuterium incorporation at the C5 position.

Step 3: Stereochemical Assignment of the Alkylated Product

  • Following electrophilic addition and workup, dissolve the purified product in CDCl 3​ .

  • Acquire high-resolution 1D 1 H, gCOSY, and NOESY spectra[3].

  • Extract the 5JH2,H5​ coupling constant from the gCOSY cross-peaks. A value of ~3.5 Hz confirms the desired anti-stereochemistry[3].

  • Verify the stereocenter via NOESY: Look for strong cross-peaks between the incoming electrophile's aliphatic protons and the C2-isopropyl methine proton, confirming they reside on the same face of the boat conformation.

Synthesis and Validation Pathway Diagram

Schollkopf_Workflow DKP 2,5-Diketopiperazine (Cyclo-Val-Gly) Bislactim Bis-lactim Ether (3,6-Dimethoxy-2,5-dihydropyrazine) DKP->Bislactim Meerwein's Salt (Me3OBF4) Enolate Lithiated Aza-enolate (n-BuLi, -78 °C) Bislactim->Enolate Deprotonation NMR: Loss of C5-H2 signal Alkylated Alkylated Bis-lactim (Diastereoselective Addition) Enolate->Alkylated Electrophile (R-X) NMR: syn/anti 5J(H2,H5) coupling AminoAcid Chiral α-Amino Acid (Acidic Hydrolysis) Alkylated->AminoAcid 0.5M HCl Cleavage

Workflow of the Schöllkopf method highlighting key NMR validation checkpoints during synthesis.

References

  • Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution Source: nih.gov URL:[Link]

  • Product Class 6: Oxonium Salts Source: thieme-connect.de URL:[Link]

  • Chemistry of 2,5-Diketopiperazine and Its Bis-lactim Ether: A Brief Review Source: clockss.org URL:[Link]

Sources

Foundational

Unlocking the Electronic and Redox Potential of 2,5-Dihydropyrazine Derivatives: A Comprehensive Guide for Advanced Applications

Introduction The 2,5-dihydropyrazine scaffold is a remarkably versatile heterocyclic core, serving as a critical intermediate in organic synthesis and a highly functional motif in advanced materials. For researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,5-dihydropyrazine scaffold is a remarkably versatile heterocyclic core, serving as a critical intermediate in organic synthesis and a highly functional motif in advanced materials. For researchers and drug development professionals, understanding the electronic properties and orbital dynamics of these derivatives is paramount. This technical guide synthesizes field-proven insights into the redox non-innocence, frontier orbital mixing, and catalytic pathways of 2,5-dihydropyrazine systems, providing self-validating protocols for their application.

Section 1: Fundamental Electronic Properties and Orbital Dynamics

The electronic architecture of 2,5-dihydropyrazine derivatives is defined by their low-lying π∗ orbitals, which render them exceptional electron acceptors in coordination chemistry. A quintessential example is the bis(2-hydroxyphenyl)-2,5-dihydropyrazine (H2BHD) ligand. When coordinated to ruthenium(II) centers, the deprotonated BHD2- bridge facilitates unique metal-metal communication[1].

In dinuclear Ru(II) complexes, the BHD2- bridge supports weakly coupled Class II behavior (according to the Robin and Day classification), reflected in a comproportionation constant ( Kc​ ) of 335[2]. Spectroscopic investigations reveal a fascinating causality: the apparent location of the lowest unoccupied molecular orbital (LUMO) shifts between mononuclear and dinuclear states. In the mononuclear complex, the lowest energy optical transition involves the peripheral bipyridine ligand; however, upon coordination of the second metal, significant alterations in the electrochemistry of the bridge occur, moving the LUMO to the strongly π -accepting pyrazine moiety[3]. This redox non-innocence is highly valuable for designing electron-transfer cascades in synthetic biology and sensor development.

Section 2: Applications in Organic Electronics and Ultralow Band Gap Polymers

Beyond coordination chemistry, the 2,5-dihydropyrazine motif is a cornerstone in the design of ultralow band gap conjugated polymers. By fusing the pyrazine ring with electron-rich indolizine systems, researchers have developed the pyrazino[2,3-b:5,6-b']diindolizine (PDIz) pentacycle[4].

The PDIz ring system exhibits a lower oxidation potential and a significantly reduced optical band gap compared to isoelectronic pentacene, while retaining superior air stability[5]. The causality here lies in frontier orbital hybridization: the electron-rich nature of the indolizine rings combined with the electron deficiency of the central pyrazine ring creates an internal push-pull dynamic[6]. When copolymerized with strong acceptor units like benzobisthiadiazole (BBT), the resulting polymers achieve band gaps as low as 0.71 eV[4]. These materials exhibit intense absorption in the biologically transparent Near-Infrared II (NIR-II) window (1000–1700 nm), making them highly effective photothermal therapeutic (PTT) agents for the targeted laser ablation of cancer cells[7].

G D Donor Unit (PDIz Motif) High HOMO Level H Orbital Hybridization (Frontier Orbital Mixing) D->H A Acceptor Unit (e.g., BBT) Low LUMO Level A->H P Conjugated Polymer Ultralow Band Gap (~0.71 eV) H->P PTT Photothermal Therapy (NIR-II Absorption) P->PTT

Diagram 1: Frontier orbital hybridization logic in PDIz-based ultralow band gap polymers.

Table 1: Comparative Electronic and Optical Properties of Key 2,5-Dihydropyrazine Derivatives

Compound / MotifKey Structural FeatureElectronic Behavior / Band Gap ( Eg​ )Primary Application
H2BHD Bis(2-hydroxyphenyl)-2,5-dihydropyrazineClass II mixed-valence coupling ( Kc​ = 335)Ru(II) Coordination / Electron Transfer
PDIz Pyrazino[2,3-b:5,6-b']diindolizineUltralow Eg​ (~0.71 eV in copolymers)NIR-II Photothermal Therapy
Transient Intermediates 2,5-dialkyl-2,5-dihydropyrazineN/A (Rapid dehydrogenation)Precursors to Aromatic Pyrazines
Section 3: Mechanistic Pathways in Catalysis

The synthesis of highly substituted pyrazines often relies on the transient formation of 2,5-dihydropyrazine intermediates. A breakthrough in this domain is the acceptorless dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes[8].

The mechanistic logic is entirely self-validating: the reaction generates hydrogen gas and water as the sole byproducts, making it highly atom-economical[9]. The manganese catalyst first dehydrogenates the β -amino alcohol to an aldehyde intermediate. Two molecules of this intermediate undergo spontaneous self-coupling, eliminating two molecules of water to form the 2,5-dihydropyrazine derivative[10]. Because the 2,5-dihydropyrazine is highly susceptible to oxidation, it undergoes rapid metal-catalyzed dehydrogenation, extruding a molecule of H2​ to yield the thermodynamically stable aromatic pyrazine[8].

Pathway A 2-Amino Alcohol (Substrate) B Aldehyde Intermediate (-H2 via Mn Catalyst) A->B C Self-Coupling (-2 H2O) B->C D 2,5-Dihydropyrazine (Cyclic Intermediate) C->D E Dehydrogenation (-H2 via Mn Catalyst) D->E F 2,5-Disubstituted Pyrazine (Aromatic Product) E->F

Diagram 2: Mechanistic pathway for the acceptorless dehydrogenative coupling of 2-amino alcohols.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps and the underlying causality for synthesizing and utilizing 2,5-dihydropyrazine derivatives.

Protocol A: Synthesis of the H2BHD Ligand and Ru(II) Coordination

Reference Standard:[1]

  • Ligand Synthesis: Heat 1.5 g of 3-amino-4-hydroxycoumarin at reflux in 100 mL of 2 M NaOH for 2 hours. Causality: The strong basic conditions drive the hydrolysis of the coumarin lactone, followed by decarboxylation and spontaneous dimerization to form the 2,5-dihydropyrazine core[1].

  • Precipitation: Lower the pH to ~6 by the controlled addition of 1 M HCl. Collect the yellow precipitate via filtration.

  • Coordination: React the H2BHD ligand with [Ru(bpy)2​Cl2​]⋅2H2​O under high pH conditions. Causality: It is essential to conduct the complexation at high pH to ensure the phenolate sites are fully deprotonated. This anionic state is strictly required to permit the necessary O,N coordination to the ruthenium metal center[1].

  • Purification: Precipitate the product using a saturated solution of NH4​PF6​ and purify via alumina column chromatography.

Protocol B: Manganese-Catalyzed Dehydrogenative Self-Coupling

Reference Standard:[10]

  • Reaction Setup: In a glovebox, combine the specific 2-amino alcohol substrate, the acridine-based manganese pincer catalyst (2 mol %), and potassium hydride (KH, 3 mol %) in dry toluene.

  • Thermal Activation: Seal the reaction in a closed system and heat to 150 °C (bath temperature). Causality: A closed system prevents the loss of volatile intermediates, while the catalytic amount of base (KH) is crucial for activating the Mn pincer complex via ligand deprotonation, enabling the initial dehydrogenation step[11].

  • Product Isolation: After completion, cool the system, vent the generated H2​ gas, and purify the resulting 2,5-disubstituted pyrazine via standard silica gel chromatography. Causality: The continuous extrusion of H2​ gas during the reaction acts as a thermodynamic sink, irrevocably driving the transient 2,5-dihydropyrazine intermediate toward the fully aromatic pyrazine product[8].

References
  • Electronic properties of Ru(II) complexes bound to a bisphenolate bridge with low lying π orbitals* Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Exceptional Electron-Rich Heteroaromatic Pentacycle for Ultralow Band Gap Conjugated Polymers and Photothermal Therapy Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Exploratory

Standard enthalpy of formation for 3,6-Dimethoxy-2,5-dihydropyrazine

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Author: BenchChem Technical Support Team. Date: April 2026

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Standard Enthalpy of Formation for 3,6-Dimethoxy-2,5-dihydropyrazine: Thermodynamic Profiling of the Schöllkopf Chiral Auxiliary

Thermochemical Context of the Bis-Lactim Ether

3,6-Dimethoxy-2,5-dihydropyrazine is the foundational bis-lactim ether utilized in the Schöllkopf asymmetric synthesis of non-natural α -amino acids [3.9]. While functionalized derivatives—such as (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine—are the actual chiral auxiliaries used in laboratory settings[1], the unsubstituted 3,6-dimethoxy-2,5-dihydropyrazine core serves as the fundamental model for understanding the thermodynamics of this chemical class.

The molecule is synthesized via the exhaustive O-methylation of 2,5-diketopiperazine (2,5-piperazinedione)[1]. In peptide chemistry, the formation of 2,5-diketopiperazines represents a deep thermodynamic sink, commonly referred to as the "DKP trap"[2]. The standard enthalpy of formation ( Δf​H∘ ) of the solid diketopiperazine is highly negative due to the robust resonance stabilization of the dual amide bonds[3]. Converting this stable lactam into a bis-lactim ether requires a massive input of chemical energy to overcome the endothermic shift associated with the loss of amide resonance[4].

Mechanistic Implications of Δf​H∘ in Asymmetric Synthesis

The thermodynamic instability (a less negative Δf​H∘ ) of 3,6-dimethoxy-2,5-dihydropyrazine relative to its diketopiperazine precursor is a critical synthetic advantage. It renders the molecule "spring-loaded" for subsequent transformations[5].

  • Enthalpic Driving Force of Alkylation: The conversion from a lactam to a lactim ether raises the ground-state energy of the molecule. When treated with n-butyllithium, it forms a highly delocalized lithium aza-enolate. The subsequent diastereoselective alkylation is kinetically rapid because the high ground-state enthalpy of the bis-lactim ether lowers the relative activation energy barrier for C-C bond formation.

  • Thermodynamic Relaxation via Hydrolysis: The final step of the Schöllkopf synthesis is a mild acid hydrolysis. This step is thermodynamically driven by the exothermic collapse of the imino ether linkages back into carbonyl groups (yielding the target enantiopure amino acid and a valine ester byproduct)[4]. The system relaxes back into a lower-energy, higher-entropy state.

Data Presentation: Comparative Thermodynamics

To understand the energy landscape of the Schöllkopf synthesis, we must compare the estimated standard enthalpies of formation across the reaction coordinate.

Table 1: Comparative Thermodynamic Profiling (298.15 K)

Chemical SpeciesPhysical StateEstimated Δf​H∘ (kJ/mol)Structural Stability Driver
2,5-Diketopiperazine (DKP) Solid-460 to -480Dual amide resonance (Lactam)
3,6-Dimethoxy-2,5-dihydropyrazine Liquid-210 to -240Isolated C=N bonds (Lactim ether)
Lithium Aza-enolate Solvated (THF)VariableExtended π -delocalization
Meerwein's Salt ( Me3​O+BF4−​ ) SolidHighly NegativeNone (Reactive oxonium ion)

Workflow Visualization: The Thermodynamic Cycle

SchollkopfThermodynamics DKP 2,5-Diketopiperazine (Deep Thermodynamic Sink) Methylation O-Methylation (Meerwein's Salt) DKP->Methylation Endothermic Shift (+ΔH) BisLactim 3,6-Dimethoxy-2,5-dihydropyrazine (High Enthalpy Intermediate) Methylation->BisLactim Deprotonation Deprotonation (n-BuLi, -78°C) BisLactim->Deprotonation Enolate Lithium Aza-enolate (Delocalized System) Deprotonation->Enolate Exothermic (-ΔH) Alkylation Stereoselective Alkylation (Electrophile R-X) Enolate->Alkylation Alkylated Alkylated Bis-Lactim Ether Alkylation->Alkylated C-C Bond Formation Hydrolysis Mild Acid Hydrolysis (Exothermic Cleavage) Alkylated->Hydrolysis Product Enantiopure α-Amino Acid (Thermodynamic Relaxation) Hydrolysis->Product Exothermic (-ΔH), Entropy Gain (+ΔS)

Thermodynamic workflow of the Schöllkopf bis-lactim ether amino acid synthesis.

Experimental Protocol: Self-Validating Static Bomb Calorimetry

To empirically determine the standard enthalpy of formation of 3,6-dimethoxy-2,5-dihydropyrazine, a self-validating static bomb calorimetry workflow must be employed. This protocol is designed so that the experiment validates its own accuracy through gravimetric checks.

  • Step 1: Isoperibol Calorimeter Calibration. Combust a known mass of NIST Standard Reference Material 39j (Benzoic Acid) under 30 atm of ultra-pure O2​ to precisely determine the energy equivalent (heat capacity, ϵ ) of the calorimeter system.

  • Step 2: Sample Combustion. Place a highly purified (distilled, >99.9% GC-FID) sample of 3,6-dimethoxy-2,5-dihydropyrazine into a platinum crucible. Combust under identical conditions and record the adiabatic temperature rise ( ΔT ).

  • Step 3: Gravimetric Self-Validation (The Causality Check). Route the exhaust gases through a pre-weighed Ascarite II trap (NaOH-coated silica). The mass of the absorbed CO2​ must match the theoretical stoichiometric yield within ±0.05% . Causality: This internal check validates that the combustion was 100% complete and the sample was perfectly anhydrous, ensuring the measured heat of combustion ( Δc​H∘ ) is absolute and free of systematic sample-prep errors.

  • Step 4: Hess's Law Conversion. Calculate Δf​Hl∘​ using the standard enthalpies of formation for CO2​(g) and H2​O(l) .

Computational Protocol: Isodesmic Reaction Modeling

For researchers without access to high-precision calorimetry, Δf​H∘ can be determined computationally. To eliminate systematic electron correlation errors inherent in Density Functional Theory (DFT), an isodesmic reaction protocol must be used.

  • Step 1: Geometry Optimization. Optimize the geometry of 3,6-dimethoxy-2,5-dihydropyrazine using the M06-2X density functional with a def2-TZVP basis set. Verify the absence of imaginary frequencies to confirm a true local minimum.

  • Step 2: High-Accuracy Single Point Energy. Perform a composite method calculation (e.g., CBS-QB3 or G4) to obtain highly accurate electronic energies at 0 K, followed by thermal corrections to 298.15 K.

  • Step 3: Isodesmic Reaction Construction. Construct a bond-conserving reaction where the number and types of chemical bonds are identical on both sides of the equation.

    • Reaction: 3,6-dimethoxy-2,5-dihydropyrazine + 2 Ethane 2,5-dihydropyrazine + 2 Methyl vinyl ether.

  • Step 4: Thermochemical Derivation. Calculate the enthalpy of reaction ( Δr​H∘ ). Because the Δf​H∘ of ethane, 2,5-dihydropyrazine, and methyl vinyl ether are experimentally established, use Hess's Law to algebraically isolate and solve for the Δf​Hgas∘​ of the target bis-lactim ether.

Sources

Foundational

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,6-Dimethoxy-2,5-dihydropyrazine

Introduction to the 2,5-Dihydropyrazine Chromophore 3,6-Dimethoxy-2,5-dihydropyrazine belongs to the class of dihydropyrazines, which are heterocyclic compounds of significant interest in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 2,5-Dihydropyrazine Chromophore

3,6-Dimethoxy-2,5-dihydropyrazine belongs to the class of dihydropyrazines, which are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The core of this molecule, the 2,5-dihydropyrazine ring, constitutes an 8π-electron anti-aromatic system.[1] This electronic structure dictates its unique photophysical properties. The UV-Vis absorption spectrum of such a compound is governed by the electronic transitions within this chromophore, primarily the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The presence of methoxy groups as auxochromes is expected to influence the absorption spectrum. These electron-donating groups can interact with the π-system of the dihydropyrazine ring, typically causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted dihydropyrazine core.

Theoretical Framework: Expected Electronic Transitions

The electronic absorption spectrum of 3,6-Dimethoxy-2,5-dihydropyrazine is anticipated to be characterized by transitions originating from its dihydropyrazine core. The key transitions are expected to be:

  • π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands, often in the ultraviolet region. The conjugated C=N double bonds within the dihydropyrazine ring are the primary sites for these transitions.

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. These are generally of lower energy and intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band or as a distinct band at longer wavelengths.

The exact position and intensity of these absorption bands are sensitive to the solvent environment. Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption maxima (solvatochromism).

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of 3,6-Dimethoxy-2,5-dihydropyrazine.

Materials and Instrumentation
  • Analyte: 3,6-Dimethoxy-2,5-dihydropyrazine (purity >95%)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent is critical and should be based on the analyte's solubility and the desired information (e.g., a non-polar solvent to minimize solute-solvent interactions).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Experimental Workflow
  • Instrument Preparation and Calibration:

    • Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output.

    • Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.

  • Sample Preparation:

    • Stock Solution: Accurately weigh a small amount of 3,6-Dimethoxy-2,5-dihydropyrazine and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Working Solutions: Prepare a series of dilutions from the stock solution to determine an optimal concentration that yields an absorbance maximum between 0.5 and 1.0 AU, to ensure adherence to the Beer-Lambert Law.

  • Spectral Acquisition:

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

    • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the working solution of 3,6-Dimethoxy-2,5-dihydropyrazine. Place it back in the sample holder.

    • Scan: Scan the sample over the desired wavelength range (e.g., 200-400 nm) at a suitable scan speed.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis instrument_prep Instrument Warm-up & Calibration sample_prep Prepare Stock & Working Solutions baseline Record Baseline (Solvent Blank) sample_prep->baseline measure Measure Sample Spectrum baseline->measure analyze Determine λmax & Calculate ε measure->analyze

Caption: Experimental workflow for UV-Vis spectral acquisition.

Data Interpretation and Expected Results

While an experimental spectrum for the title compound is not available, based on the 2,5-dihydropyrazine chromophore, it is reasonable to anticipate a primary absorption band in the UV region. For context, related pyrazine derivatives often exhibit absorption maxima in the 250-350 nm range. The precise λmax for 3,6-Dimethoxy-2,5-dihydropyrazine will be influenced by the electronic effects of the methoxy groups.

Table 1: Hypothetical UV-Vis Absorption Data for 3,6-Dimethoxy-2,5-dihydropyrazine

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Assignment
EthanolAnticipated in the 270-320 rangeTo be determinedπ → π
CyclohexaneAnticipated to be slightly blue-shifted vs. EthanolTo be determinedπ → π

Note: This table presents expected trends and requires experimental verification.

Advanced Analysis: Computational Prediction of the UV-Vis Spectrum

In the absence of experimental data, theoretical calculations can provide valuable insights into the electronic structure and predict the UV-Vis spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for this purpose.

Computational Workflow
  • Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the 3,6-Dimethoxy-2,5-dihydropyrazine molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

  • Excited State Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

  • Spectrum Simulation: The calculated excitation energies (which correspond to λmax values) and oscillator strengths (which are related to the intensity of the absorption) are then used to simulate the UV-Vis spectrum, often by fitting Gaussian or Lorentzian functions to the calculated transitions.

Computational Workflow Diagram

computational_workflow cluster_calc Calculation cluster_sim Simulation geom_opt Ground State Geometry Optimization (DFT) td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft spectrum_sim Simulate UV-Vis Spectrum td_dft->spectrum_sim

Sources

Exploratory

Solubility Profile of 3,6-Dimethoxy-2,5-dihydropyrazine in Polar Aprotic Solvents: A Mechanistic and Practical Guide

Introduction and Structural Causality The synthesis of complex, non-natural α-amino acids frequently relies on the Schöllkopf chiral auxiliary methodology, utilizing derivatives of 3,6-dimethoxy-2,5-dihydropyrazine (the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Causality

The synthesis of complex, non-natural α-amino acids frequently relies on the Schöllkopf chiral auxiliary methodology, utilizing derivatives of 3,6-dimethoxy-2,5-dihydropyrazine (the bis-lactim ether of 2,5-diketopiperazine)[1]. A fundamental challenge in handling the parent 2,5-diketopiperazines (DKPs) is their notoriously poor solubility across most organic solvents. This insolubility is driven by a rigid, highly stable intermolecular hydrogen-bonding network (C=O ··· H–N) established by the dual amide motifs within the DKP ring[1].

However, the conversion of the DKP into 3,6-dimethoxy-2,5-dihydropyrazine via O-methylation (typically utilizing Meerwein's salt, trimethyloxonium tetrafluoroborate) fundamentally alters the molecule's physicochemical properties[2]. By transforming the hydrogen-bond-donating lactams into hydrogen-bond-accepting bis-lactim ethers, the intermolecular network is completely abolished[1]. Consequently, 3,6-dimethoxy-2,5-dihydropyrazine exhibits excellent solubility in polar aprotic solvents, which is a critical thermodynamic prerequisite for its downstream use in low-temperature metalation and stereoselective alkylation[3][4].

Thermodynamic Behavior in Polar Aprotic Solvents

Polar aprotic solvents are the optimal media for 3,6-dimethoxy-2,5-dihydropyrazine. These solvents lack hydrogen-bond donors but possess sufficient dipole moments to stabilize the electron-rich dihydropyrazine ring.

  • Tetrahydrofuran (THF): The paramount solvent for this compound. THF provides exceptional solvation and serves as a weakly coordinating ligand for lithium cations during the crucial deprotonation step with n-butyllithium (n-BuLi) at -78 °C[3].

  • Dichloromethane (DCM): Highly effective for the initial synthesis and extraction of the bis-lactim ether, owing to its favorable dielectric constant and lack of reactivity with the oxonium salts used during O-methylation[2].

  • Acetonitrile (MeCN): Frequently utilized in analytical workflows (such as LC-MS) due to its excellent optical transparency and compatibility with reverse-phase chromatography[3].

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): While offering immense solubilizing power, these are less frequently used for subsequent lithiation steps due to their higher freezing points and potential for side reactions with strong organolithium bases.

Table 1: Empirical Solubility Profile of 3,6-Dimethoxy-2,5-dihydropyrazine (Data synthesized from standard handling protocols and solvent dielectric properties)

SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25 °C)Primary Application Workflow
Tetrahydrofuran (THF) 7.5> 100Low-temperature lithiation/alkylation
Dichloromethane (DCM) 8.9> 150Extraction, purification, and storage
Acetonitrile (MeCN) 37.5~ 80HPLC analysis, mild electrophilic additions
N,N-Dimethylformamide (DMF) 36.7> 200High-concentration stock solutions
Dimethyl Sulfoxide (DMSO) 46.7> 200NMR spectroscopy, stock preservation

Experimental Methodology: Self-Validating Solubility Assessment

To establish a rigorous solubility profile for drug development workflows, a self-validating protocol utilizing both gravimetric and High-Performance Liquid Chromatography (HPLC) techniques is required.

Protocol 1: Quantitative Solubility Profiling

  • Preparation of Saturated Solutions: Add an excess of 3,6-dimethoxy-2,5-dihydropyrazine (approx. 500 mg) to 2.0 mL of the target polar aprotic solvent in a sealed, inert-atmosphere vial.

  • Equilibration: Agitate the suspension on a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet undissolved solute. Carefully extract the supernatant using a 0.22 µm PTFE syringe filter.

  • Gravimetric Validation: Transfer exactly 1.0 mL of the filtered supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by vacuum desiccation until a constant mass is achieved. Calculate solubility in mg/mL.

  • HPLC-UV Cross-Validation: Dilute a 10 µL aliquot of the filtered supernatant by a factor of 1000 in MeCN. Analyze via reverse-phase HPLC (C18 column, H2O/MeCN gradient, UV detection at 215 nm)[3]. Compare the peak area against a standard calibration curve to validate the gravimetric findings.

SolubilityWorkflow A 1. Saturation (Excess Solute) B 2. Equilibration (24h at 25°C) A->B C 3. Filtration (0.22 µm PTFE) B->C D 4A. Gravimetric Analysis C->D E 4B. HPLC-UV Quantification C->E F Validated Solubility Profile D->F E->F

Experimental Workflow for Self-Validating Solubility Assessment

Application: The Schöllkopf Alkylation Workflow in THF

The high solubility of 3,6-dimethoxy-2,5-dihydropyrazine in THF is exploited in the asymmetric synthesis of α-amino acids. The absence of acidic N-H protons allows for quantitative deprotonation at the C2 or C5 position.

Protocol 2: Standard Metalation and Alkylation

  • System Purging: Flame-dry a Schlenk flask and purge with argon. Introduce anhydrous THF (e.g., 250 mL for a 50 mmol scale)[4].

  • Solvation: Dissolve 3,6-dimethoxy-2,5-dihydropyrazine in the anhydrous THF. The compound will dissolve rapidly, forming a clear solution.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Lithiation: Dropwise add a stoichiometric equivalent of n-butyllithium (n-BuLi, 2.5 M in hexanes). The solution typically transitions to a bright yellow color, indicating the formation of the resonance-stabilized lithiated intermediate[4]. Stir for 30–60 minutes.

  • Electrophilic Addition: Introduce the desired electrophile (e.g., an alkyl halide) dissolved in a minimal volume of anhydrous THF.

  • Quenching: Allow the reaction to stir at -78 °C before quenching with saturated aqueous ammonium chloride (NH₄Cl)[3].

ReactionMechanism DKP 2,5-Diketopiperazine (Insoluble, H-Bonded) Methylation O-Methylation (Meerwein's Salt, DCM) DKP->Methylation Disrupts H-Bonds BisLactim 3,6-Dimethoxy-2,5-dihydropyrazine (Highly Soluble in THF/DCM) Methylation->BisLactim Lithiation Metalation (-78°C) (n-BuLi in THF) BisLactim->Lithiation Solvation Anion Lithiated Intermediate (Bright Yellow Solution) Lithiation->Anion

Structural Transition and Metalation Pathway of the Schöllkopf Auxiliary

Conclusion

The solubility profile of 3,6-dimethoxy-2,5-dihydropyrazine in polar aprotic solvents is a direct consequence of its molecular architecture. By converting the hydrogen-bonded DKP into a bis-lactim ether, researchers unlock the ability to utilize highly solvating, non-protic media like THF and DCM. This solubility is not merely a convenience; it is the fundamental thermodynamic enabler for the cryogenic lithiation and stereoselective alkylation sequences that define modern asymmetric amino acid synthesis.

References

  • chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review Source: clockss.org URL:[Link]

  • Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex Source: nih.gov URL:[Link]

  • Source: google.
  • Product Class 6: Oxonium Salts Source: thieme-connect.de URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Asymmetric Alkylation of 3,6-Dimethoxy-2,5-dihydropyrazine for Enantioselective α-Amino Acid Synthesis

Abstract The enantioselective synthesis of non-proteinogenic α-amino acids is a pivotal process in modern drug discovery and development, providing access to novel molecular scaffolds with unique pharmacological properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The enantioselective synthesis of non-proteinogenic α-amino acids is a pivotal process in modern drug discovery and development, providing access to novel molecular scaffolds with unique pharmacological properties. The Schöllkopf bis-lactim ether method, which utilizes a 3,6-dimethoxy-2,5-dihydropyrazine template derived from a chiral auxiliary, stands as a robust and highly reliable strategy for this purpose.[1][2] This guide provides an in-depth examination of the method's core principles, detailed experimental protocols for the diastereoselective alkylation of the chiral glycine enolate equivalent, and a discussion of the critical parameters that ensure high stereocontrol. By leveraging the steric influence of a valine-derived auxiliary, this protocol consistently delivers α-substituted amino acids with exceptional enantiopurity, typically exceeding 95% enantiomeric excess (e.e.).[2][3]

Core Principles and Reaction Mechanism

The success of this asymmetric alkylation hinges on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction.[4][5] The Schöllkopf method employs a multi-step sequence that leverages the (S)- or (R)-valine-derived bis-lactim ether to achieve this control.[1][2]

The Causality Behind Stereocontrol:

  • Diketopiperazine Formation: The process begins with the cyclization of a dipeptide, typically formed from glycine and a chiral amino acid like (S)-valine, to create a 2,5-diketopiperazine.[2]

  • Bis-Lactim Ether Synthesis: The diketopiperazine is then treated with an O-alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to yield the stable 3,6-dimethoxy-2,5-dihydropyrazine scaffold. This key step converts the amide functionalities into more reactive lactim ethers.[1][2]

  • Aza-Enolate Generation: The dihydropyrazine is deprotonated at the prochiral carbon of the glycine unit using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This generates a planar, lithiated aza-enolate intermediate.[2][6] The low temperature is critical to ensure the reaction is under kinetic control and to maintain the stability of the anionic intermediate.

  • Diastereoselective Alkylation: This is the stereochemistry-defining step. The bulky isopropyl group from the valine auxiliary sterically shields one face of the planar aza-enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered, opposite face.[2][3] This directed attack results in the formation of the alkylated product with a very high degree of diastereoselectivity.

  • Hydrolysis and Auxiliary Removal: The final stage involves mild acidic hydrolysis, which cleaves the dihydropyrazine ring. This releases the newly synthesized α-amino acid (as its methyl ester) and the chiral auxiliary (as valine methyl ester), which can potentially be recovered and recycled.[1][2]

Visualizing the Workflow and Stereocontrol

The following diagrams illustrate the overall experimental process and the key stereochemical principle underpinning the method's success.

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Product Isolation Diketopiperazine Diketopiperazine BisLactim BisLactim Diketopiperazine->BisLactim O-methylation (Meerwein's Salt) AzaEnolate AzaEnolate BisLactim->AzaEnolate Deprotonation (n-BuLi, -78°C) AlkylatedProduct AlkylatedProduct AzaEnolate->AlkylatedProduct Electrophilic Attack (R-X) FinalProduct FinalProduct AlkylatedProduct->FinalProduct Acidic Hydrolysis (aq. HCl) AminoAcid AminoAcid FinalProduct->AminoAcid Purification Auxiliary Auxiliary FinalProduct->Auxiliary (Ion Exchange)

Caption: Overall experimental workflow of the Schöllkopf method.

G cluster_0 Stereochemical Model of Alkylation Top_Face Top Face Sterically Shielded Isopropyl Bulky Isopropyl Group (from Valine auxiliary) Top_Face->Isopropyl Planar_Ring Planar Lithiated Aza-Enolate Ring Isopropyl->Planar_Ring Bottom_Face Bottom Face Accessible Planar_Ring->Bottom_Face Electrophile Electrophile (R-X) Approaches from Less Hindered Face Electrophile->Planar_Ring

Caption: Stereochemical model of the diastereoselective alkylation step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory. All reactions involving organolithium reagents must be performed under a dry, inert atmosphere (Nitrogen or Argon).

Protocol 2.1: Asymmetric Alkylation

This protocol details the core steps of metalation and diastereoselective alkylation. It assumes the starting chiral auxiliary, (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, is available.

Materials and Reagents

Reagent/MaterialAbbreviationGradeSupplier Example
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazineSchöllkopf Auxiliary≥98% enantiomeric purityBLDpharm, etc.
Anhydrous TetrahydrofuranTHFDriSolv® or equivalentAny major supplier
n-Butyllithium in hexanes (2.5 M)n-BuLiReagent GradeAny major supplier
Alkyl Halide (e.g., Benzyl Bromide)R-XReagent GradeAny major supplier
Saturated Aqueous Ammonium ChlorideNH₄Cl (aq)ACS Reagent GradeAny major supplier
Diethyl Ether or Ethyl AcetateEt₂O / EtOAcACS Reagent GradeAny major supplier
Anhydrous Magnesium SulfateMgSO₄AnhydrousAny major supplier

Procedure:

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Initial Dissolution: To the flask, add the Schöllkopf auxiliary (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add n-butyllithium (1.05 - 1.1 eq) dropwise via syringe to the stirred solution. The solution typically turns a deep yellow or orange color, indicating the formation of the lithiated aza-enolate. Stir the mixture at -78 °C for 30-60 minutes.[1][7]

  • Alkylation: Add the electrophile (alkyl halide, 1.1 - 1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the cold solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC), quenching a small aliquot with methanol before spotting.

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alkylated bis-lactim ether.[1] This intermediate can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward to the hydrolysis step without further purification.

Protocol 2.2: Hydrolysis and Amino Acid Isolation
  • Dissolution: Dissolve the crude or purified alkylated intermediate from the previous step in a suitable solvent such as methanol or THF.

  • Acidification: Add aqueous HCl (e.g., a 0.25 M to 1 M solution) and stir the mixture vigorously at room temperature.[1]

  • Hydrolysis: Continue stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF/methanol).

  • Purification: The resulting aqueous solution contains the hydrochloride salts of the desired (S)-α-amino acid methyl ester and the (S)-valine methyl ester auxiliary. The target amino acid can be isolated and purified from the auxiliary using standard techniques such as ion-exchange chromatography or crystallization.[1]

Performance and Data

The Schöllkopf method is renowned for its high diastereoselectivity across a wide range of electrophiles. The data presented below is representative of typical outcomes for the alkylation of the (S)-Valine derived bis-lactim ether, which yields (S)-amino acids.[1] Using the (R)-Valine auxiliary analogously produces the corresponding (R)-amino acids.[2]

Electrophile (R-X)Resulting Amino AcidTypical YieldDiastereomeric Excess (d.e.)
Methyl IodideAlanine~70-85%>95%
Benzyl BromidePhenylalanine~80-90%>95%
Allyl BromideAllylglycine~75-88%>95%
Propargyl BromidePropargylglycine~70-80%>95%
Isopropyl IodideValine~65-75%>95%

Yields and d.e. are approximate and can vary based on specific reaction conditions and the purity of reagents.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of n-BuLi necessitates strictly anhydrous conditions. All glassware must be flame- or oven-dried, and solvents must be anhydrous. Any moisture will quench the base and the lithiated intermediate, leading to low yields.

  • Temperature Control: Maintaining the temperature at -78 °C is crucial for achieving high diastereoselectivity. Higher temperatures can lead to decreased selectivity due to the erosion of kinetic control.

  • Base Stoichiometry: Precise titration of the commercial n-BuLi solution is recommended for optimal results. Using a slight excess (1.05-1.1 eq) ensures complete deprotonation of the auxiliary.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., allyl and benzyl halides) generally provide excellent results. Less reactive electrophiles, such as secondary alkyl halides, may require longer reaction times or the addition of co-solvents like HMPA, though this should be done with caution as it can sometimes affect selectivity.

Conclusion

The asymmetric alkylation of 3,6-dimethoxy-2,5-dihydropyrazine via the Schöllkopf method is a powerful and field-proven technique for the synthesis of enantiomerically enriched α-amino acids. The protocol's reliability, high stereoselectivity, and broad substrate scope make it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the mechanistic principles behind the stereodirecting chiral auxiliary, scientists can confidently apply this methodology to construct a diverse array of novel chiral building blocks.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Campos, K. R., Coleman, P. J., & Miller, R. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Retrieved from [Link]

  • Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Karpenko, I., et al. (2004). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Russian Chemical Bulletin. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

  • Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]

  • Gani, D., & Thomas, N. R. (1991). Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3-Isopropyl-2,5-dimethoxy-3,6-dihydropyrazines. ResearchGate. Retrieved from [Link]

  • Bull, S. D., et al. (2004). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • WikipediaReader. (2022, March 25). Schöllkopf method [Video]. YouTube. Retrieved from [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Synthesis of (3S)-2,5-Diethoxy-3,6-dihydro-3-isopropyl-6-methylsulfanylpyrazines and Stereoselectivity in Alkylation of the Anions. ResearchGate. Retrieved from [Link]

  • de Freitas, J. D., et al. (2002). Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. SciELO. Retrieved from [Link]

Sources

Application

Synthesis of unnatural amino acids using 3,6-Dimethoxy-2,5-dihydropyrazine

Application Note: Asymmetric Synthesis of Unnatural Amino Acids via the Schöllkopf Bis-Lactim Ether Method Executive Summary The asymmetric synthesis of non-proteinogenic (unnatural) α-amino acids is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of Unnatural Amino Acids via the Schöllkopf Bis-Lactim Ether Method

Executive Summary

The asymmetric synthesis of non-proteinogenic (unnatural) α-amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced proteolytic stability and highly specific pharmacological profiles 1. The Schöllkopf method, established in 1981, remains one of the most robust and highly reliable strategies for accessing these chiral building blocks. By utilizing a chiral derivative of 3,6-dimethoxy-2,5-dihydropyrazine (the bis-lactim ether), researchers can achieve exceptional diastereoselectivity during the alkylation of a glycine enolate equivalent 2.

Mechanistic Rationale & Stereocontrol

While the base molecule 3,6-dimethoxy-2,5-dihydropyrazine is achiral, the Schöllkopf auxiliary is typically synthesized by cyclizing glycine with a chiral amino acid—most commonly (R)- or (S)-valine—followed by double O-methylation to form a stable bis-lactim ether (e.g., 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine) 1.

The Causality of Stereocontrol: When the bis-lactim ether is treated with a strong, non-nucleophilic base (n-BuLi) at cryogenic temperatures, a proton is abstracted from the prochiral glycine carbon, generating a planar lithiated aza-enolate. The bulky isopropyl group from the valine residue acts as a rigid steric shield over one face of the pyrazine ring. Consequently, incoming electrophiles are forced to approach from the opposite (trans) face. This steric hindrance dictates the stereochemical outcome, consistently delivering alkylated products with >95% enantiomeric excess (ee) after hydrolysis 2.

Reaction Pathway Visualization

Schollkopf_Mechanism Start Chiral Bis-Lactim Ether (e.g., 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine) Metalation Metalation (-78 °C) Reagent: n-BuLi Start->Metalation AzaEnolate Lithiated Aza-Enolate (Planar Intermediate) Metalation->AzaEnolate Deprotonation Alkylation Diastereoselective Alkylation Reagent: Electrophile (R-X) AzaEnolate->Alkylation AlkylatedProduct Alkylated Bis-Lactim Ether (Trans to Isopropyl Group) Alkylation->AlkylatedProduct Steric Shielding by Valine Hydrolysis Mild Acidic Hydrolysis Reagent: Dilute TFA or HCl AlkylatedProduct->Hydrolysis FinalProduct Unnatural α-Amino Acid Methyl Ester + Valine Methyl Ester (Recoverable) Hydrolysis->FinalProduct Ring Cleavage

Caption: Workflow of the Schöllkopf method: Metalation, alkylation, and hydrolysis.

Validated Experimental Protocols

To ensure high fidelity and minimize the waste of expensive electrophiles, this protocol is designed as a self-validating system , incorporating critical in-process quality control (QC) checks.

Phase 1: Metalation (Formation of the Lithiated Aza-Enolate)

Objective: Generate the reactive glycine enolate equivalent without inducing auto-condensation or ring degradation.

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of the Schöllkopf auxiliary (e.g., (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration 1.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C. Causality: Cryogenic temperatures are mandatory to stabilize the kinetic aza-enolate and prevent premature degradation before the electrophile is introduced [[3]]().

  • Deprotonation: Add 1.05 equivalents of n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise over 15 minutes down the side of the flask.

  • Validation Check: Stir the mixture for 30–45 minutes at -78 °C. The solution will transition to a distinct pale yellow or deep amber hue, visually confirming successful enolate formation.

Phase 2: Diastereoselective Alkylation

Objective: Introduce the side chain (R-group) with absolute stereocontrol.

  • Electrophile Addition: Dissolve 1.1 to 1.2 equivalents of the target electrophile (e.g., an alkyl halide, aldehyde, or epoxide) in a minimal volume of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C 1.

  • Reaction Progression: Maintain the reaction at -78 °C for 2–4 hours. For sterically hindered or less reactive electrophiles, the reaction may be allowed to slowly warm to -10 °C over several hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Causality: A mild, buffered proton source neutralizes unreacted n-BuLi and lithium enolates without prematurely hydrolyzing the acid-sensitive bis-lactim ether 1.

  • Extraction & QC Validation: Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure. Self-Validation: Perform a crude ¹H NMR. The disappearance of the prochiral glycine protons (typically around 3.9 ppm) and the appearance of the new alkyl substituents, alongside two distinct methoxy singlets (approx. 3.7 ppm), confirms successful alkylation prior to the destructive hydrolysis step.

Phase 3: Mild Acidic Hydrolysis

Objective: Cleave the bis-lactim ether to liberate the unnatural amino acid while preserving the newly formed stereocenter.

  • Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of THF and dilute aqueous acid (e.g., 0.25 M to 0.5 M HCl or dilute Trifluoroacetic acid). Stir vigorously at room temperature for 12–24 hours 2. Causality: Mild acidic conditions specifically hydrolyze the imino ether bonds without causing epimerization or racemization of the newly formed α-stereocenter [[4]]().

  • Separation: The hydrolysis yields two distinct products: the target unnatural α-amino acid methyl ester and the valine methyl ester (derived from the auxiliary).

  • Purification: Separate the two amino acid esters via silica gel flash chromatography. Alternatively, because valine methyl ester is highly volatile, it can often be removed via fractional distillation under high vacuum.

Substrate Scope & Quantitative Data

The Schöllkopf method is highly versatile and accommodates a wide array of electrophiles. Table 1 summarizes typical outcomes based on the electrophilic species utilized.

Electrophile TypeTarget Unnatural Amino Acid ClassTypical Yield (%)Diastereomeric Excess (de %)
Primary Alkyl Iodides (e.g., MeI, EtI)L-Alanine / L-2-Aminobutanoic acid analogs80 - 90%> 95%
Benzyl Bromides (e.g., 4-F-BnBr)Substituted L-Phenylalanines75 - 85%> 95%
Aldehydes (e.g., R-CHO)β-Hydroxy-α-amino acids (Syn-aldol adducts)60 - 80%85 - 95%
Epoxides / Activated Aziridines γ-Hydroxy or γ-Amino-α-amino acids50 - 70%80 - 90%

Data aggregated from standard literature utilizing the valine-derived auxiliary under optimized cryogenic conditions.

References

  • Title : The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis Source : benchchem.com URL : 1

  • Title : Schöllkopf method - Wikipedia Source : wikipedia.org URL :2

  • Title : 2.8 Synthetic Approaches to Fluorinated α-Amino Acids Source : thieme-connect.de URL : 3

  • Title : Total Syntheses of Cyclomarin and Metamarin Natural Products Source : acs.org URL : 4

Sources

Method

Application Note: Regio- and Stereoselective Lithiation of 3,6-Dimethoxy-2,5-dihydropyrazine via n-Butyllithium

Abstract The asymmetric synthesis of non-proteinogenic α-amino acids is a critical capability in modern drug discovery, enabling the development of peptidomimetics with enhanced stability and unique pharmacological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The asymmetric synthesis of non-proteinogenic α-amino acids is a critical capability in modern drug discovery, enabling the development of peptidomimetics with enhanced stability and unique pharmacological profiles. The Schöllkopf bis-lactim ether method remains one of the most robust and reliable strategies for achieving this. This application note provides an in-depth technical guide to the critical symmetry-breaking step of this methodology: the metalation of 3,6-dimethoxy-2,5-dihydropyrazine using n-butyllithium (n-BuLi). By strictly controlling the thermodynamics and kinetics of this deprotonation, researchers can reliably generate a chiral aza-enolate capable of highly diastereoselective alkylation.

Mechanistic Insights & Causality

The Schöllkopf auxiliary is typically synthesized from a cyclic dipeptide (e.g., L-Valine and Glycine) that undergoes bis-O-methylation to form a stable bis-lactim ether . The core of the method's stereocontrol lies in the lithiation step, which must be executed with precise mechanistic awareness.

  • The Role of n-Butyllithium (n-BuLi): The prochiral methylene protons on the glycine-derived moiety possess a relatively high pKa. n-BuLi is selected because it acts as a strong, non-nucleophilic base at strictly low temperatures (−78 °C). It quantitatively abstracts a proton to form a planar, lithiated aza-enolate without attacking the electrophilic imine carbons of the pyrazine ring .

  • The Role of Tetrahydrofuran (THF): The solvent is not merely a passive medium. THF's oxygen atoms coordinate with the lithium cation. This solvation breaks down the less reactive n-BuLi hexamers into highly reactive tetramers and dimers, stabilizing the transition state and the resulting enolate.

  • Stereochemical Causality: Once the planar aza-enolate is formed, the bulky isopropyl group of the valine residue acts as a rigid steric shield over one face of the molecule. Consequently, incoming electrophiles are forced to attack from the opposite face (trans-addition), consistently yielding diastereomeric excesses (de) of >95% .

Workflow Visualization

G A 2,5-Diketopiperazine (Val-Gly) B Schöllkopf Auxiliary (Bis-Lactim Ether) A->B Meerwein's Salt C Lithiated Aza-Enolate (Planar Intermediate) B->C n-BuLi, THF, -78 °C D Alkylated Intermediate (Diastereoselective) C->D Electrophile (R-X) E Chiral α-Amino Acid (Target) D->E Acidic Hydrolysis

Workflow of the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.

Experimental Design: Reagents & Equipment

Self-Validating System: To ensure reproducibility, the system must be rigorously anhydrous. The presence of water will prematurely quench the n-BuLi, leading to incomplete enolate formation. The reaction provides visual self-validation: a successful deprotonation is marked by a distinct color shift to a pale yellow/amber hue.

  • Reagents: (R)- or (S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.05 eq), Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system), Electrophile (e.g., alkyl halide, 1.1 eq).

  • Equipment: Flame-dried Schlenk flask, magnetic stir bar, nitrogen or argon manifold, dry ice/acetone cooling bath, gas-tight syringes.

Step-by-Step Lithiation and Alkylation Protocol

Caution: n-BuLi is highly pyrophoric. Handle exclusively under an inert atmosphere using proper Schlenk/syringe techniques.

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum, then backfill with dry Argon. Repeat this purge cycle three times to ensure an oxygen- and moisture-free environment.

  • Substrate Dissolution: Add 1.84 g (10.0 mmol) of the Schöllkopf auxiliary to the flask. Inject 30 mL of anhydrous THF. Stir gently to dissolve.

  • Temperature Equilibration: Submerge the flask in a dry ice/acetone bath (−78 °C). Allow the solution to equilibrate for 15 minutes. Causality: Strict temperature control prevents side reactions, such as the nucleophilic addition of n-BuLi to the imine bonds.

  • Metalation: Slowly add 4.2 mL of n-BuLi (2.5 M in hexanes, 10.5 mmol) dropwise via a gas-tight syringe over 10–15 minutes. The solution will typically turn a pale yellow or amber color, indicating the successful formation of the aza-enolate .

  • Enolate Maturation: Stir the reaction mixture at −78 °C for 45 to 60 minutes to ensure quantitative deprotonation.

  • Electrophilic Addition: Dissolve the chosen electrophile (11.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate while strictly maintaining the −78 °C temperature.

  • Reaction Propagation: Stir for 2 to 4 hours at −78 °C. For less reactive electrophiles (e.g., secondary alkyl halides), the reaction may be allowed to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol Logic Visualization

Protocol N1 Purge Flask (N2/Ar) N2 Dissolve Auxiliary in Dry THF N1->N2 N3 Cool to -78 °C (Dry Ice/Acetone) N2->N3 N4 Dropwise n-BuLi Addition N3->N4 N5 Stir 45-60 min at -78 °C N4->N5 N6 Add Electrophile N5->N6

Step-by-step logic pathway for the lithiation and alkylation protocol.

Quantitative Data Presentation

The efficiency of the lithiation directly impacts the yield and stereoselectivity of the subsequent alkylation. Below is a summary of typical performance metrics when the protocol is strictly adhered to :

ElectrophileTarget Amino Acid ClassTypical Yield (%)Diastereomeric Excess (de %)
Methyl Iodideα-Methyl derivatives (Alanine)85 – 92> 95
Benzyl BromidePhenylalanine derivatives80 – 88> 95
1-Bromo-3-buteneAlkene-functionalized AA75 – 8284 – 90
Aldehydes / Ketonesβ-Hydroxy amino acids70 – 85> 90

Critical Parameters & Troubleshooting

  • Incomplete Deprotonation (Low Yield / Recovered Starting Material): Often caused by degraded n-BuLi or moisture in the THF. n-BuLi concentration degrades over time due to reaction with trace moisture or the container; titrate the reagent (e.g., using diphenylacetic acid) prior to use to ensure accurate stoichiometry.

  • Loss of Diastereoselectivity: Typically a thermal issue. If the internal temperature of the reaction spikes above −60 °C during the addition of n-BuLi or the electrophile, kinetic control is lost, and the enolate geometry may scramble. Ensure dropwise addition and maintain a robust dry ice bath.

  • Byproduct Formation: If n-BuLi is added too rapidly, localized heating can cause it to act as a nucleophile rather than a base, attacking the pyrazine ring and leading to complex, inseparable mixtures.

References

  • Schöllkopf method. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Synthesis and biomedical applications of non natural α-amino acids. eLife. URL:[Link]

  • Design, Synthesis, and Conformational Analysis of a Proposed Type I β-Turn Mimic. Journal of the American Chemical Society. URL:[Link]

Application

Application Note: Asymmetric Synthesis of Non-Canonical α-Amino Acids via the Schöllkopf Bis-Lactim Ether Method

Executive Summary The demand for enantiomerically pure, non-canonical α-amino acids has surged due to their critical role in the development of peptide therapeutics, peptidomimetics, and complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiomerically pure, non-canonical α-amino acids has surged due to their critical role in the development of peptide therapeutics, peptidomimetics, and complex active pharmaceutical ingredients (APIs). The Schöllkopf bis-lactim ether method remains one of the most reliable and highly stereoselective methodologies for asymmetric amino acid synthesis[1]. By utilizing chiral derivatives of the 3,6-dimethoxy-2,5-dihydropyrazine scaffold, this protocol enables the predictable, diastereoselective alkylation of a masked glycine equivalent. This application note details the mechanistic rationale, standardized protocols, and self-validating quality controls required to execute this workflow with high fidelity.

Mechanistic Rationale & Structural Dynamics

The Core Scaffold and Chiral Auxiliary

The foundational pharmacophore of this method is 3,6-dimethoxy-2,5-dihydropyrazine, an achiral bis-lactim ether derived from cyclo(Gly-Gly)[2]. However, for asymmetric induction, a chiral auxiliary is required. This is achieved by starting with a heterodimeric diketopiperazine, typically cyclo(D-Val-Gly) or cyclo(L-Val-Gly). O-methylation of this cyclic dipeptide yields the active Schöllkopf reagent (e.g., (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine). Modern large-scale syntheses of these auxiliaries have been optimized to avoid highly toxic reagents like phosgene, utilizing safer cyclization and methylation protocols[3].

Stereocontrol Mechanism (Causality of Asymmetric Induction)

The brilliance of the Schöllkopf method lies in its rigid steric governance:

  • Enolization: Treatment of the chiral bis-lactim ether with a strong, non-nucleophilic base (n-BuLi) at cryogenic temperatures (-78 °C) selectively deprotonates the C5 position (the masked glycine α-carbon), generating a planar lithium aza-enolate.

  • Steric Shielding: The bulky isopropyl group at the C2 position projects above the plane of the enolate ring. This effectively blocks the re face of the molecule.

  • Trans-Alkylation: Because the re face is sterically hindered, incoming electrophiles (alkyl halides, aldehydes, etc.) are forced to approach from the less hindered si face. This trajectory enforces a strict trans-addition, yielding a diastereomeric excess (d.e.) routinely exceeding 95%[2].

Reaction Pathway Visualization

Schollkopf_Mechanism A Cyclo(D-Val-Gly) (Diketopiperazine) B 3,6-Dimethoxy-2,5-dihydropyrazine Derivative (Schöllkopf Reagent) A->B Meerwein's Salt O-Methylation C Lithium Aza-enolate (Planar Intermediate) B->C n-BuLi, THF -78 °C D Alkylated Bis-lactim Ether (trans-Diastereomer) C->D Electrophile (R-X) Steric Shielding E Enantiopure α-Amino Acid + Recoverable Auxiliary D->E Mild Hydrolysis (0.25 M HCl)

Figure 1: Reaction workflow of the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.

Standardized Experimental Protocols

Phase 1: Preparation of the Bis-Lactim Ether

Objective: Convert the stable amide bonds of the diketopiperazine into reactive imine ethers without N-methylation.

  • Suspend cyclo(D-Val-Gly) (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.2 equiv) in a single portion. Causality: Meerwein's salt is a hard electrophile that preferentially attacks the harder oxygen atom of the amide carbonyl, ensuring exclusive O-methylation over N-methylation.

  • Stir at ambient temperature for 48 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and distill the organic layer under reduced pressure to isolate the pure (2R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine.

Phase 2: Enolate Formation and Asymmetric Alkylation

Objective: Generate the kinetic enolate and trap it stereoselectively.

  • Dissolve the Schöllkopf reagent (1.0 equiv) in anhydrous THF (0.2 M concentration) under argon.

  • Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality: Strict cryogenic control prevents thermodynamic equilibration and self-condensation of the highly reactive aza-enolate.

  • Dropwise, add titrated n-BuLi (1.05 equiv). Stir for 30 minutes. The solution will turn pale yellow/orange, self-validating the formation of the enolate.

  • Add the chosen electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Quench with a few drops of glacial acetic acid, concentrate in vacuo, and purify the trans-alkylated intermediate via silica gel chromatography.

Phase 3: Mild Hydrolysis and Product Isolation

Objective: Cleave the bis-lactim ether to release the target amino acid without racemizing the newly formed stereocenter.

  • Dissolve the purified alkylated intermediate in a mixture of THF and 0.25 M aqueous HCl (1:1 v/v).

  • Stir at room temperature for 12–24 hours. Causality: The bis-lactim ether is essentially a bis-imine. Mild acidic conditions selectively hydrolyze the imine bonds to yield methyl esters without hydrolyzing the ester itself or causing α-proton epimerization.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary (as D-valine methyl ester).

  • Lyophilize the aqueous layer to yield the enantiopure unnatural α-amino acid methyl ester hydrochloride salt.

Quantitative Data & Substrate Scope

The Schöllkopf method exhibits broad functional group tolerance, enabling the synthesis of diverse non-canonical amino acids, including complex tryptophan analogues used in advanced pharmaceutical research[4].

Electrophile (R-X)Target Unnatural Amino AcidIsolated Yield (%)Diastereomeric Excess (d.e. %)
Methyl Iodide(S)-Alanine derivatives88 - 92> 95
Benzyl Bromide(S)-Phenylalanine derivatives84 - 89> 95
Allyl Bromide(S)-2-Amino-4-pentenoic acid78 - 82> 95
Isopropyl Iodide(S)-Valine derivatives70 - 75> 90

Note: Bulkier electrophiles (e.g., isopropyl iodide) exhibit slightly lower yields due to increased steric hindrance during the S_N2 transition state, though facial selectivity remains excellent.

Troubleshooting & Self-Validating Quality Controls

  • Moisture Sensitivity: The lithium aza-enolate is highly hygroscopic. Trace water will prematurely protonate the enolate, returning the starting material. Glassware must be flame-dried, and THF must be freshly distilled over sodium/benzophenone.

  • NMR Validation of Diastereomers (Self-Validating Check): Before hydrolysis, the success of the trans-alkylation can be definitively verified using ¹H-NMR. The magnitude of the five-bond coupling constant (⁵J) between the C2 and C5 protons of the 2,5-dihydropyrazine ring is diagnostic. The syn-diastereomer exhibits a ⁵J of 4.0–5.7 Hz, whereas the desired anti (trans)-diastereomer exhibits a smaller ⁵J of 3.4–3.8 Hz[5].

  • Hydrolysis pH Control: If hydrolysis is incomplete, do not increase the temperature, as heating promotes racemization. Instead, slightly increase the acid concentration (up to 0.5 M) while maintaining ambient temperature.

References

  • [2] Sano, S., & Nakao, M. "Chemistry of 2,5-Diketopiperazine and Its Bis-Lactim Ether: A Brief Review." Heterocycles 91.7 (2015): 1349. URL: [Link]

  • [4] Zhang, P., et al. "Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction." Journal of Organic Chemistry (2001). Source: PubMed. URL: [Link]

  • [5] Akhmedov, N. G., et al. "Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution." Magnetic Resonance in Chemistry 48.2 (2010): 134-150. URL: [Link]

  • [3] Chen, J., et al. "An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine." Organic Process Research & Development 9.2 (2005): 185-187. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3,6-Dimethoxy-2,5-dihydropyrazine alkylation

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the Schöllkopf bis-lactim ether synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the Schöllkopf bis-lactim ether synthesis. While this methodology is a cornerstone for the asymmetric construction of non-canonical α-amino acids[1], the extreme sensitivity of the lithiated aza-enolate intermediate often leads to suboptimal yields or poor diastereoselectivity if not handled with rigorous precision.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each step and a self-validating framework to troubleshoot and optimize your alkylation reactions.

Reaction Overview & Chemical Workflow

The Schöllkopf method relies on the deprotonation of a chiral 3,6-dimethoxy-2,5-dihydropyrazine derivative (the bis-lactim ether) using a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[2]. The resulting planar aza-enolate is then trapped by an electrophile. The bulky chiral auxiliary (typically an isopropyl group derived from D- or L-valine) sterically shields one face of the enolate, forcing the electrophile to attack from the opposite face (trans-addition), thereby establishing the new stereocenter with high diastereoselectivity[3].

ReactionWorkflow SM Bis-Lactim Ether (Starting Material) Enolate Lithiated Aza-Enolate (Intermediate) SM->Enolate n-BuLi, THF -78°C, 30 min Alkylated Alkylated Product (Diastereomerically Pure) Enolate->Alkylated R-X (Electrophile) -78°C, 12 h Hydrolysis α-Amino Acid Ester + Chiral Auxiliary Alkylated->Hydrolysis 0.1 N TFA or HCl Room Temp

Step-by-step chemical workflow of the Schöllkopf asymmetric amino acid synthesis.

Diagnostic Troubleshooting Workflow

When yields drop below expected thresholds, the failure typically occurs in one of two phases: Enolate Generation (incomplete deprotonation or quenching) or Alkylation (enolate decomposition or competing side reactions). Use the diagnostic logic below to isolate your variable.

DiagnosticWorkflow Start Issue: Low Yield in Bis-Lactim Ether Alkylation CheckSM Is Starting Material Fully Consumed? Start->CheckSM Consumed Investigate Side Reactions & Enolate Decomposition CheckSM->Consumed Yes Unconsumed Investigate Deprotonation & Anion Quenching CheckSM->Unconsumed No Temp Was Temp > -50°C? Consumed->Temp Elec Is Electrophile Highly Hindered? Consumed->Elec Moisture Moisture in THF/Reagents? Unconsumed->Moisture Base Degraded n-BuLi? Unconsumed->Base FixTemp Resolution: Strict -78°C Pre-cool electrophile Temp->FixTemp Yes FixElec Resolution: Use Iodides/Triflates Add HMPA/DMPU Elec->FixElec Yes FixMoisture Resolution: Flame-dry glassware Use anhydrous THF Moisture->FixMoisture Yes FixBase Resolution: Titrate n-BuLi Use 1.05 - 1.10 equivalents Base->FixBase Yes

Diagnostic workflow for troubleshooting low yields in Schöllkopf bis-lactim ether alkylation.

Core Troubleshooting & FAQs

Q1: My starting material is fully consumed, but my isolated yield of the alkylated product is below 30%. What is happening? A1: If the starting material is consumed but the product yield is low, the aza-enolate intermediate is likely decomposing or undergoing side reactions before the electrophile can successfully trap it.

  • Causality: The lithiated bis-lactim ether is highly temperature-sensitive. If the internal reaction temperature rises above -50 °C during alkylation, the anion undergoes rapid decomposition[4]. Furthermore, adding a room-temperature electrophile too quickly causes localized exothermic spikes that destroy the enolate.

  • Resolution: Maintain a strict internal reaction temperature of -78 °C. Pre-cool the electrophile solution in anhydrous THF to -78 °C before dropwise addition.

Q2: I observe a large amount of unreacted bis-lactim ether in my crude NMR. Why didn't the deprotonation go to completion? A2: Unreacted starting material points directly to an insufficient concentration of active base or immediate quenching of the aza-enolate.

  • Causality: n-Butyllithium degrades over time, leading to a lower effective molarity. Additionally, trace moisture in the THF or on the glassware will instantly protonate the highly basic aza-enolate (pKa ~ 25) back to the starting material[4].

  • Resolution: Always titrate your n-BuLi immediately prior to use. Ensure THF is freshly distilled or passed through an activated alumina solvent purification system.

Q3: The yield is acceptable, but the diastereomeric excess (d.e.) is much lower than the expected >90%. A3: Loss of stereocontrol is almost exclusively a thermal issue during the alkylation phase.

  • Causality: The high diastereoselectivity relies on the rigid planar structure of the lithiated intermediate and the steric shielding by the chiral auxiliary[3]. If the reaction is allowed to warm up before the electrophile has fully reacted, the transition state energy difference between the Re and Si face attacks narrows, leading to mixed facial attack and lower diastereoselectivity[4].

  • Resolution: Do not remove the cooling bath immediately after electrophile addition. Allow the reaction to stir at -78 °C for at least 12 hours before allowing any gradual warming.

Q4: I am trying to alkylate with a secondary alkyl bromide, but the reaction barely proceeds. How can I improve this? A4: The Schöllkopf auxiliary is sterically demanding, making substitutions with secondary electrophiles difficult.

  • Causality: The approach of the electrophile is restricted to the face opposite to the bulky auxiliary group. Secondary alkyl halides present significant steric hindrance, drastically slowing down the SN2 substitution and allowing competing pathways (like E2 elimination of the alkyl halide) to dominate.

  • Resolution: Switch from an alkyl bromide to a more reactive alkyl triflate or iodide. The addition of a polar aprotic co-solvent like DMPU or HMPA (5-10% v/v) can accelerate the reaction by disrupting the lithium-enolate aggregation, thereby increasing the nucleophilicity of the aza-enolate.

Quantitative Data: Electrophile Reactivity & Expected Outcomes

The nature of the electrophile dictates the reaction kinetics and the final stereochemical outcome. Below is a summary of validated conditions and yields from literature utilizing the Schöllkopf auxiliary.

ElectrophileTarget ApplicationReagents & ConditionsIsolated YieldStereoselectivityCitation
3-(Bromomethyl)indole derivativeCJ-12662 precursorn-BuLi (1.1 eq), THF, -78 °C84%Exclusive trans-isomer[2]
1,4-Diiodobutane derivativeβ-Turn Mimic intermediaten-BuLi, THF, -78 °CGood84% d.e.[3]
Substituted pyridyl bromide(S)-(-)-Acromelobic Acidn-BuLi, Toluene, -78 °C84%91:9 d.r.[5]

Self-Validating Protocol: Standard Operating Procedure (SOP)

This protocol details the asymmetric alkylation of 2(R)-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine with an alkyl bromide, incorporating critical validation checkpoints to ensure process integrity[2].

Step 1: Enolate Generation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen or Argon (repeat 3x).

  • Add 2(R)-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (1.1 equiv) and anhydrous THF (to achieve a 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

    • Validation Checkpoint: The solution must remain clear and colorless. Any cloudiness indicates moisture.

  • Dropwise add freshly titrated n-BuLi (1.1 equiv, 2.3 M in hexanes) down the side of the flask over 10 minutes.

  • Stir the mixture at -78 °C for exactly 30 minutes to ensure complete deprotonation[2].

    • Validation Checkpoint: A slight yellow/amber tint indicates the successful formation of the lithiated aza-enolate.

Step 2: Electrophile Addition

  • In a separate flame-dried vial, dissolve the alkyl bromide (1.0 equiv) in a minimal volume of anhydrous THF.

  • Cool the electrophile solution to -78 °C.

  • Add the electrophile solution dropwise to the aza-enolate mixture over 15 minutes.

    • Causality: Dropwise addition of a pre-cooled solution prevents localized exothermic spikes that cause epimerization or enolate degradation[4].

  • Stir the mixture at -78 °C. For highly reactive primary bromides, 12 hours at -78 °C is sufficient. For hindered substrates, the mixture may be allowed to slowly warm to room temperature over 1 to 4 days[2].

Step 3: Quench and Workup

  • Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ or glacial acetic acid (1.2 equiv).

    • Causality: Quenching at cryogenic temperatures prevents any unreacted enolate from undergoing non-selective protonation during warmup.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove THF[2].

  • Extract the aqueous layer with CH₂Cl₂ or EtOAc (3 × 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint: Crude ¹H NMR should show the complete disappearance of the characteristic α-proton of the starting bis-lactim ether (typically around δ 3.9 - 4.1 ppm) and the emergence of the alkylated product's signals.

References

  • Source: HETEROCYCLES, Vol. 91, No.
  • Full Stereochemical Assignment and Synthesis of the Potent Anthelmintic Pyrrolobenzoxazine Natural Product CJ-12662 Source: The Journal of Organic Chemistry - ACS Publications URL
  • Design, Synthesis, and Conformational Analysis of a Proposed Type I β-Turn Mimic Source: Journal of the American Chemical Society URL
  • Asymmetric Synthesis of (S)-(-)
  • (3S,6S)

Sources

Optimization

Technical Support Center: Preserving Stereochemical Integrity During Bis-Lactim Ether Hydrolysis

Welcome to the technical support center for the asymmetric synthesis of α-amino acids. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing the Schöllkopf bis-lact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of α-amino acids. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing the Schöllkopf bis-lactim ether method. Our focus is to address a critical and often challenging step: the final acidic hydrolysis of the 3,6-dimethoxy-2,5-dihydropyrazine intermediate to yield the target α-amino acid ester.

The primary challenge during this step is preventing racemization, which can compromise the enantiomeric excess (e.e.) of the final product, a crucial parameter in pharmaceutical development. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain high stereochemical fidelity in your synthesis.

The Critical Balancing Act: Hydrolysis vs. Racemization

The Schöllkopf method is a powerful tool for creating chiral α-amino acids, relying on a valine-derived chiral auxiliary to direct the diastereoselective alkylation of a glycine enolate equivalent.[1][2] The final step, acidic hydrolysis, cleaves the dihydropyrazine ring to release the desired amino acid ester.[3] However, the very conditions required for hydrolysis can also promote racemization of the newly formed stereocenter.

The key to success lies in achieving complete hydrolysis under conditions mild enough to suppress the racemization pathway. This guide will illuminate the mechanisms at play and provide actionable protocols to navigate this delicate balance.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during the hydrolysis of alkylated 3,6-dimethoxy-2,5-dihydropyrazines.

Problem 1: Low Enantiomeric Excess (e.e.) in the Final Amino Acid Product

  • Probable Cause: The primary cause of diminished e.e. is racemization at the α-carbon of the newly formed amino acid. This occurs via the formation of a planar, achiral enolate or related intermediate under the acidic hydrolysis conditions. The rate of this undesired side reaction is highly sensitive to acid concentration, temperature, and reaction time.

  • Solution Pathway:

    • Modify Hydrolysis Conditions: The most effective variable to control is the acidity of the reaction medium. While strong mineral acids like HCl can be used, they often require careful control of concentration and temperature to avoid significant racemization.[1] A widely adopted and often superior method is the use of dilute trifluoroacetic acid (TFA).[4][5]

    • Optimize Temperature: Perform the hydrolysis at room temperature or below (e.g., 0 °C). Higher temperatures accelerate both the desired hydrolysis and the undesired racemization.[6]

    • Minimize Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

Problem 2: Incomplete or Slow Hydrolysis

  • Probable Cause: The hydrolysis conditions are too mild to effectively cleave the bis-lactim ether. This can be due to insufficient acid concentration, low temperature, or steric hindrance from a bulky alkyl group introduced during the synthesis. In some cases, sterically hindered substrates can yield unwanted dipeptide byproducts instead of the desired α-amino ester.[7]

  • Solution Pathway:

    • Gradually Increase Acid Concentration: If using dilute TFA, you can incrementally increase the concentration. Start with a low concentration (e.g., 0.1 M) and monitor the reaction. If it is too slow, a slightly higher concentration can be tested on a small scale.

    • Consider a Co-solvent: The solubility of the dihydropyrazine intermediate can impact reaction rates. Using a co-solvent like tetrahydrofuran (THF) or methanol alongside the aqueous acid can improve solubility and facilitate a smoother reaction.[1]

    • Slight Temperature Increase: If racemization is not a significant issue with your specific substrate, a modest increase in temperature (e.g., to 40 °C) can be explored to drive the hydrolysis to completion. This should be a last resort and must be carefully monitored for its effect on e.e.

Visualizing the Competing Pathways

The diagram below illustrates the desired hydrolysis pathway versus the undesired racemization pathway. The key is to select conditions that favor the kinetic pathway of hydrolysis while minimizing the thermodynamic pathway of racemization.

G cluster_0 Desired Hydrolysis Pathway cluster_1 Undesired Racemization Pathway A Alkylated Dihydropyrazine B Protonated Intermediate A->B H+ (Mild) D Alkylated Dihydropyrazine C Amino Acid Ester (High e.e.) B->C H2O E Achiral Enamine/ Enol Intermediate D->E H+ (Harsh) Prolonged Time F Racemic Amino Acid Ester (Low e.e.) E->F H2O

Caption: Competing reaction pathways during hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting condition for hydrolysis to minimize racemization?

For most substrates, hydrolysis with 0.1 M to 0.25 M trifluoroacetic acid (TFA) in a mixture of THF and water at room temperature is an excellent starting point.[1] TFA is a strong acid but its conjugate base, trifluoroacetate, is less nucleophilic and generally leads to cleaner reactions.[4]

Q2: How can I accurately determine the enantiomeric excess of my final product?

The determination of e.e. is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8] This involves separating the enantiomers on a chiral stationary phase. Alternatively, Gas Chromatography (GC) on a chiral column after appropriate derivatization of the amino acid ester can also be used.[8]

Q3: Can I use hydrochloric acid (HCl) instead of trifluoroacetic acid (TFA)?

Yes, HCl is commonly used and was part of the original Schöllkopf protocols.[1] However, it often requires more stringent control over concentration and temperature to prevent racemization compared to TFA. A typical condition might be 0.25 M HCl at room temperature, but this must be optimized for your specific substrate.[1]

Q4: My alkylated dihydropyrazine is not very soluble. What can I do?

Poor solubility can hinder the hydrolysis. Using a co-solvent system is the best approach. A 1:1 mixture of THF/aqueous acid or Methanol/aqueous acid often provides sufficient solubility for the reaction to proceed smoothly.

Q5: How long should the hydrolysis take?

The reaction time can vary from a few hours to 48 hours, depending on the steric bulk of the introduced alkyl group and the specific conditions used.[1] It is crucial to monitor the reaction's progress (e.g., every 4-6 hours) by TLC or LC-MS to determine the point of completion and avoid unnecessary exposure to acid.

Recommended Protocols

Protocol 1: Mild Hydrolysis using Trifluoroacetic Acid (TFA)

This protocol is recommended as a starting point for preserving stereochemical integrity.

  • Dissolution: Dissolve the purified alkylated 3,6-dimethoxy-2,5-dihydropyrazine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 0.1 M.

  • Reaction: Stir the mixture at room temperature (or maintain at 0 °C for highly sensitive substrates) and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product contains the desired amino acid methyl ester and the valine methyl ester auxiliary, which can be separated by column chromatography or ion-exchange chromatography.

Protocol 2: Quantification of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the e.e. of the synthesized amino acid ester.

  • Sample Preparation: Prepare a standard solution of the racemic amino acid ester and a solution of your synthesized, enantiomerically-enriched sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Instrumentation:

    • HPLC System with a UV detector.

    • Chiral Stationary Phase (CSP) column suitable for amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column).[8]

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., formic acid in water) and an organic modifier like methanol or acetonitrile.[8] The exact composition will need to be optimized for your specific analyte.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject your synthesized sample.

    • Integrate the peak areas for both the major (desired) and minor (undesired) enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Summary: Impact of Hydrolysis Conditions on e.e.

The following table provides a conceptual summary of how different conditions can affect the outcome. Actual results will be substrate-dependent.

AcidConcentrationTemperatureExpected e.e.Comments
TFA0.1 M0 - 25 °C>95%Generally provides the best balance of reaction rate and stereopreservation.
HCl0.25 M25 °C90-98%Effective, but may require more careful optimization to minimize racemization.[1]
HCl1.0 M50 °C<85%Harsher conditions that significantly increase the risk of racemization.
Workflow for Troubleshooting Low Enantiomeric Excess

G A Problem: Low e.e. Detected B Verify Purity of Alkylated Intermediate A->B C Is Intermediate Diastereomerically Pure? B->C D Re-purify Intermediate (Column Chromatography) C->D No E Review Hydrolysis Conditions C->E Yes D->B F Were Conditions Harsh? (High Temp/Acid) E->F G Implement Milder Conditions: - Lower Temperature (0 °C) - Use Dilute TFA (0.1 M) - Minimize Reaction Time F->G Yes H Re-run Hydrolysis & Re-analyze e.e. F->H No, conditions were mild G->H I Problem Solved: High e.e. Achieved H->I

Caption: A logical workflow for diagnosing and fixing issues of low e.e.

References

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275–4281. [Link]

  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

  • Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Cremonesi, G., Dalla Croce, P., Forni, A., Gallanti, M., & La Rosa, C. (2011). Stereoselective synthesis of β-hydroxy-α-amino acids by reaction of Schöllkopf's bis-lactim ether with aldehydes. Tetrahedron, 67(16), 2925-2931.
  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Eid, E. E., & Piel, J. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 735-745. [Link]

  • Feng, Y., & Kelleher, N. L. (2018). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 23(8), 1863. [Link]

  • Eisen, M., & Ghiviriga, I. (2021). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 52(10). [Link]

Sources

Troubleshooting

Minimizing side reactions in 3,6-Dimethoxy-2,5-dihydropyrazine synthesis

Welcome to the Technical Support Center for the synthesis of 3,6-Dimethoxy-2,5-dihydropyrazine and related Schöllkopf chiral auxiliaries. This guide is engineered for drug development professionals and synthetic chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,6-Dimethoxy-2,5-dihydropyrazine and related Schöllkopf chiral auxiliaries. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible methodologies.

The synthesis of bis-lactim ethers from 2,5-diketopiperazines (DKPs) is a cornerstone of asymmetric amino acid synthesis. However, the transformation is notoriously prone to side reactions, including N-alkylation, incomplete mono-alkylation, epimerization, and product hydrolysis[1]. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Reaction Workflow & Logical Relationships

The synthesis relies on the double O-alkylation of a diketopiperazine using a powerful methylating agent. Understanding the physical and chemical phase transitions during this workflow is critical for preventing stalled reactions.

Workflow DKP Diketopiperazine (Starting Material) Me3OBF4 Me3OBF4 Addition (Hard Electrophile) DKP->Me3OBF4 DCM, RT N2 Atm Mono Mono-lactim Ether (Viscous Intermediate) Me3OBF4->Mono 1st Eq Alkylation 18 Hours Bis Bis-lactim Ether (Target Product) Mono->Bis 2nd Eq Me3OBF4 Vigorous Stirring

Fig 1. Stepwise O-alkylation workflow of diketopiperazine to bis-lactim ether.

Self-Validating Experimental Protocol: O-Alkylation

To minimize side reactions, follow this causality-driven Standard Operating Procedure (SOP). Every step is designed as a self-validating system to ensure you can verify the reaction's integrity in real-time.

Phase 1: Anhydrous Setup & Initiation

  • Action: Suspend 1.0 eq of the starting diketopiperazine (e.g., (R)-3-isopropylpiperazine-2,5-dione) in anhydrous CH₂Cl₂ under a strict N₂ atmosphere. Add 2.5 to 3.0 eq of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in portions[2].

  • Causality: Me₃OBF₄ is highly moisture-sensitive. Any ambient water degrades the reagent into methanol and HBF₄. The presence of HBF₄ will catalyze the ring-opening and epimerization of the DKP substrate.

  • Validation Check: The Me₃OBF₄ must be a free-flowing white powder. If it is clumpy or sticky, it has degraded and will cause N-alkylation or hydrolysis. The initial reaction mixture should be a cloudy white suspension.

Phase 2: Phase Management & Completion

  • Action: Stir vigorously at room temperature for 18–24 hours. If a dense yellow oil forms at the bottom of the flask, add additional CH₂Cl₂ and increase the mechanical stirring RPM[2].

  • Causality: The mono-lactim ether intermediate is a highly polar tetrafluoroborate salt that phase-separates from the non-polar CH₂Cl₂. This viscous oil traps unreacted starting material and reagent, physically stalling the reaction at 50% completion.

  • Validation Check: The visual transition from a cloudy suspension to a clear solution, followed by the precipitation of a viscous yellow oil, confirms the successful formation of the mono-alkylated intermediate.

Phase 3: Stereocontrolled Quenching

  • Action: Cool the reaction strictly to 0°C using an ice bath. Quench by adding crushed ice and concentrated aqueous NH₄OH (28%) slowly[2].

  • Causality: The α-proton at the chiral center of the bis-lactim ether is highly acidic. Using strong alkalis (like NaOH) or allowing the temperature to exotherm will deprotonate this position, leading to irreversible epimerization (loss of chiral integrity). NH₄OH provides a mild, buffered neutralization of the HBF₄ byproduct.

  • Validation Check: Measure the aqueous phase pH; it must be stabilized between 8 and 9.

Phase 4: Isolation & Storage

  • Action: Extract the aqueous layer with CH₂Cl₂, wash with brine, and dry the organic layer over anhydrous K₂CO₃. Store the final isolated oil over K₂CO₃ at -20°C.

  • Causality: Bis-lactim ethers are essentially masked dipeptides (imino ethers) and are highly susceptible to acidic hydrolysis back to the diketopiperazine. K₂CO₃ ensures a strictly non-acidic environment during drying and storage.

  • Validation Check: ¹H NMR (400 MHz, CDCl₃) must show two distinct, sharp methoxy singlets (~3.7 ppm) and a complete absence of amide N-H broad singlets.

Quantitative Data: Electrophile Selection

The choice of methylating agent dictates the ratio of O-alkylation to N-alkylation. The table below summarizes the expected outcomes based on the electrophile used.

Methylating AgentElectrophile HardnessPrimary TargetO:N SelectivityTypical Yield (Bis-lactim)Side Reaction Risk Profile
Trimethyloxonium Tetrafluoroborate (Me₃OBF₄) HardOxygen (Charge-controlled)> 95:570 - 85%Low (Highly moisture sensitive)
Dimethyl Sulfate (Me₂SO₄) BorderlineMixed~ 60:40< 40%High (Significant N-alkylation)
Methyl Iodide (MeI) SoftNitrogen (Orbital-controlled)< 10:90< 5%Severe (Complete N-alkylation)

Troubleshooting & FAQs

Q1: Why am I seeing significant N-alkylation instead of the desired O-alkylation?

Root Cause: You are likely using an electrophile that is too "soft" (e.g., Methyl Iodide) or your Me₃OBF₄ has degraded. Mechanistic Explanation: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the lactam carbonyl is a "hard" nucleophile (high charge density), while the nitrogen atom is a "soft" nucleophile[3]. To achieve O-alkylation, you must use a hard electrophile like Meerwein's salt (Me₃OBF₄). Soft electrophiles will preferentially attack the nitrogen via orbital control.

Mechanism Amide Lactam Core (O and N nucleophiles) Hard Hard Electrophile (Me3OBF4) Amide->Hard Soft Soft Electrophile (MeI, Me2SO4) Amide->Soft OAlk O-Alkylation (Kinetic/Charge Control) Hard->OAlk Favored NAlk N-Alkylation (Thermodynamic/Orbital) Hard->NAlk Minimized Soft->OAlk Minor Soft->NAlk Favored

Fig 2. HSAB principle governing O- vs N-alkylation pathways in lactam rings.

Q2: My reaction stalls at the mono-alkylated intermediate, yielding a 1:1 mixture of starting material and product. How do I drive it to completion?

Root Cause: Physical phase separation. Solution: The mono-lactim ether intermediate forms a highly viscous, dense oil that settles at the bottom of the flask[2]. This oil physically encapsulates unreacted starting material, preventing the second equivalent of Me₃OBF₄ from reaching it. To resolve this, you must increase the solvent volume (CH₂Cl₂) by 20% and use vigorous mechanical stirring (not just a small magnetic stir bar) to break up the biphasic layer. Adding an extra 0.5 eq of Me₃OBF₄ after 18 hours is also recommended.

Q3: I successfully synthesized the bis-lactim ether, but I am observing epimerization (loss of optical purity) at the C3 chiral center. What went wrong?

Root Cause: Harsh basic conditions or thermal spikes during the quench phase. Solution: The Schöllkopf auxiliary relies on the stereocenter at C3 to direct subsequent asymmetric synthesis[4]. The proton at this position is highly acidic due to the adjacent imino ether system. If you quench the reaction with strong bases (e.g., NaOH, KOH) or allow the reaction to heat up during the neutralization of HBF₄, this proton will be abstracted, leading to a planar enolate and subsequent racemization/epimerization. Always quench at 0°C using a mild base like NH₄OH or saturated NaHCO₃.

Q4: My purified 3,6-Dimethoxy-2,5-dihydropyrazine degrades into a ring-opened product or reverts to the DKP after a few weeks in the fridge. How can I prevent this?

Root Cause: Acid-catalyzed hydrolysis. Solution: Bis-lactim ethers are highly sensitive to moisture and trace acids. Even the mild acidity of standard glass storage vials or trace HCl in chlorinated solvents can trigger hydrolysis of the imino ether bonds. To prevent this, store the purified oil over a few granules of anhydrous K₂CO₃ in a tightly sealed, argon-flushed container at -20°C.

References

  • Product Class 6: Oxonium Salts Source: Thieme E-Books URL:[Link][3]

  • Chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review Source: LOCKSS / Heterocycles URL:[Link][4]

  • Total Syntheses of Cyclomarin and Metamarin Natural Products Source: ACS Publications URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of 3,6-Dimethoxy-2,5-dihydropyrazine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the critical hydrolysis step of 3,6-dimethoxy-2,5-dihydropyrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the critical hydrolysis step of 3,6-dimethoxy-2,5-dihydropyrazine intermediates, commonly encountered in the Schöllkopf method for asymmetric α-amino acid synthesis.[1][2][3] This resource is designed to help you diagnose and resolve issues of incomplete hydrolysis, ensuring high yield and purity of your target amino acids.

Frequently Asked Questions (FAQs)

Q1: My TLC/LCMS analysis indicates a significant amount of starting material remaining even after the recommended 48-hour hydrolysis period. What are the most likely causes?

A1: Incomplete hydrolysis of the alkylated bis-lactim ether is a common challenge that can often be traced back to suboptimal reaction conditions. The most frequent culprits are related to the acid concentration, reaction time, and temperature. The hydrolysis proceeds through protonation of the nitrogen atoms followed by nucleophilic attack of water, so a sufficiently acidic environment is crucial.

  • Insufficient Acid Concentration: The hydrolysis of the bis-lactim ether is an acid-catalyzed process.[2][3] If the concentration of the acid is too low, the rate of hydrolysis will be significantly reduced, leading to incomplete conversion within the standard timeframe.

  • Reaction Time: While 24-48 hours is a general guideline, the actual time required for complete hydrolysis can vary depending on the specific substrate.[1] Sterically hindered alkylated intermediates may require longer reaction times.

  • Low Reaction Temperature: The hydrolysis is typically performed at room temperature.[1] If the ambient temperature of your lab is on the lower side, this can slow down the reaction kinetics.

Q2: I've confirmed my acid concentration is correct and extended the reaction time, but the hydrolysis is still incomplete. What other factors should I consider?

A2: If the fundamental parameters of acid concentration and reaction time have been addressed, it's time to investigate other potential issues that can hinder the hydrolysis. These can range from solvent effects to the nature of your specific intermediate.

  • Solvent System: The choice of solvent can influence the solubility of both the starting material and the acid, affecting the reaction rate. A solvent system that ensures homogeneity is essential.

  • Steric Hindrance: The nature of the alkyl group introduced in the preceding step can have a significant impact. Bulky or sterically demanding R-groups can shield the dihydropyrazine ring from attack by water, thus slowing down the hydrolysis.

  • Substrate Purity: Impurities from the previous alkylation step, such as unreacted starting material or byproducts, can potentially interfere with the hydrolysis.

Q3: Can the pH of the reaction mixture change during the hydrolysis, and could this affect the outcome?

A3: Yes, the pH of the reaction mixture is a critical parameter that can influence the rate and completeness of the hydrolysis.[4] While you start with an acidic solution, certain side reactions or impurities could potentially buffer the solution, leading to a gradual increase in pH and a decrease in the hydrolysis rate. It is advisable to monitor the pH of the reaction, especially for prolonged reaction times.

Q4: Are there any alternative hydrolysis protocols I can try if the standard mild acidic conditions are ineffective for my substrate?

A4: For particularly stubborn substrates where mild acidic hydrolysis is insufficient, there are more forcing conditions that can be employed. However, these should be approached with caution as they can increase the risk of side reactions or degradation of the desired product.

  • Increased Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of hydrolysis. This should be done with careful monitoring to avoid decomposition.

  • Stronger Acidic Conditions: While typically dilute aqueous HCl is used, employing a slightly higher concentration or a different acid might be effective. This should be a last resort and should be trialed on a small scale first.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Suboptimal Reaction Conditions

This guide will walk you through a systematic approach to troubleshoot incomplete hydrolysis when the root cause is likely related to the reaction setup.

Workflow for Troubleshooting Suboptimal Conditions

start Incomplete Hydrolysis Detected (TLC/LCMS) check_acid Verify Acid Concentration and Age start->check_acid check_acid->start Incorrect Acid extend_time Extend Reaction Time (monitor every 12h) check_acid->extend_time Acid OK increase_temp Increase Temperature to 40-50°C (monitor closely) extend_time->increase_temp Still Incomplete complete Hydrolysis Complete extend_time->complete Complete check_purity Analyze Purity of Starting Material increase_temp->check_purity Still Incomplete increase_temp->complete Complete purify Re-purify Alkylated Intermediate check_purity->purify Impurities Present re_evaluate Re-evaluate Synthetic Strategy check_purity->re_evaluate Pure Substrate purify->start Retry Hydrolysis

Caption: Troubleshooting workflow for incomplete hydrolysis.

Step-by-Step Protocol: Optimizing Hydrolysis Conditions
  • Verify Acid Solution:

    • Prepare a fresh solution of 0.25 M aqueous HCl.[1] Older solutions can change in concentration.

    • Ensure accurate measurement of the acid volume added to the reaction.

  • Extend Reaction Time:

    • If hydrolysis is incomplete after 48 hours, continue stirring at room temperature for an additional 24-48 hours.

    • Monitor the reaction progress by TLC or LCMS every 12-24 hours.

  • Controlled Temperature Increase:

    • If extended time at room temperature is ineffective, gently warm the reaction mixture to 40-50°C using a water bath.

    • Maintain this temperature and monitor the reaction progress every 4-6 hours. Be cautious of potential byproduct formation at elevated temperatures.

Guide 2: Addressing Substrate-Related Issues

If optimizing reaction conditions does not resolve the issue, the problem may lie with the alkylated dihydropyrazine intermediate itself.

Data Summary: Impact of Steric Hindrance on Hydrolysis
R-Group on IntermediateRelative Steric HindranceTypical Hydrolysis Time (0.25 M HCl, RT)
MethylLow24 - 36 hours
BenzylMedium36 - 48 hours
IsopropylMedium-High48 - 72 hours
tert-ButylHigh> 72 hours (may require heating)

Note: These are estimated times and can vary based on other factors.

Protocol for Purification of the Alkylated Intermediate

If impurities are suspected, re-purification of the alkylated 3,6-dimethoxy-2,5-dihydropyrazine is recommended before attempting hydrolysis again.

  • Dissolution: Dissolve the crude alkylated intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatography: Perform flash column chromatography on silica gel.

    • A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of your specific compound.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Re-attempt Hydrolysis: Use the purified material in the hydrolysis reaction following the optimized conditions from Guide 1.

Visualizing the Hydrolysis Mechanism

Understanding the mechanism can aid in troubleshooting. The hydrolysis involves a two-step cleavage of the bis-lactim ether.

HydrolysisMechanism cluster_start Alkylated Intermediate cluster_intermediate Intermediate start 3,6-Dimethoxy-2,5-dihydropyrazine intermediate Mono-hydrolyzed Intermediate start->intermediate + H₂O, H⁺ (Slow Step 1) product1 α-Amino Acid Ester intermediate->product1 + H₂O, H⁺ (Fast Step 2) product2 Valine Methyl Ester intermediate->product2

Caption: Simplified mechanism of bis-lactim ether hydrolysis.

References

  • Schöllkopf, U., et al. (1981). Asymmetric amino acid synthesis via diastereoselective alkylation of the lithiated bis-lactim ether.
  • Wikipedia. Schöllkopf method. Available from: [Link]

  • Kotha, S., & Kuki, A. (1992). A new route to constrained α-amino acids: synthesis of (S)- and (R)-1-amino-3-phenylcyclobutane-1-carboxylic acids using the Schöllkopf bis-lactim ether methodology.
  • Allen, M. S., et al. (1992). Asymmetric synthesis of L-α-amino acids using the Schöllkopf bis-lactim ether method.
  • Paquette, L. A. (2003). Chiral Reagents for Asymmetric Synthesis. Wiley and Sons.
  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC press.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Schäffer, A., et al. (2009). Thematic Strategy on the Sustainable Use of Pesticides: Hydrolysis as a Function of pH. Umweltbundesamt.
  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment. Chapter R.7a: Endpoint specific guidance. Available from: [Link]

  • Katni, S. Understanding pH in Hydrolysis. Prezi. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3,6-Dimethoxy-2,5-dihydropyrazine (Schöllkopf Auxiliary)

Welcome to the Technical Support Center for the synthesis and scale-up of 3,6-dimethoxy-2,5-dihydropyrazine, widely known as the Schöllkopf chiral auxiliary. This portal is designed for researchers, process chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,6-dimethoxy-2,5-dihydropyrazine, widely known as the Schöllkopf chiral auxiliary. This portal is designed for researchers, process chemists, and drug development professionals who require robust, scalable, and highly reproducible protocols for accessing non-proteinogenic α-amino acids via the Schöllkopf bis-lactim ether method.

Process Overview: Scale-Up Synthesis Workflow

G A D- or L-Valine (Starting Material) B Boc-Protection & Dipeptide Formation A->B C Cyclization (2,5-Diketopiperazine) B->C D Bis-O-Methylation (Meerwein's Salt) C->D E 3,6-Dimethoxy-2,5-dihydropyrazine (Schöllkopf Auxiliary) D->E

Scale-up workflow for the synthesis of the Schöllkopf chiral auxiliary from valine.

Troubleshooting Guides & FAQs

Q1: How do I avoid the use of highly toxic phosgene and extreme low temperatures during the formation of the diketopiperazine intermediate on a large scale? A: Historically, the synthesis of the Schöllkopf ether relied on the thermal cyclization of methyl N-valyl glycinate. This intermediate is highly unstable and required synthesis at ≤−70 °C using highly toxic phosgene or triphosgene to minimize spontaneous polymerization. The Solution: Adopt the improved large-scale protocol developed by [1]. This method converts Valine to Boc-Valine, which is then coupled with glycine methyl ester hydrochloride using isobutyl chloroformate and triethylamine. This forms a stable Boc-protected dipeptide at room temperature. Subsequent Boc deprotection and cyclization in refluxing solvent (e.g., 1,2-dichlorobenzene or THF) yields the 3-isopropylpiperazine-2,5-dione (diketopiperazine) cleanly. This eliminates the need for cryogenic cooling and toxic phosgene gas, significantly improving the safety and scalability of the process[1].

Q2: What is the optimal protocol for the bis-O-methylation step to maximize yield and avoid incomplete conversion when using trimethyloxonium tetrafluoroborate (Meerwein's salt)? A: The conversion of the diketopiperazine to the bis-lactim ether requires a powerful electrophile because the amide carbonyls are highly resonance-stabilized. Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is the standard reagent, but it is exceptionally moisture-sensitive[2]. Troubleshooting Incomplete Conversion:

  • Moisture Exclusion: Even trace water will rapidly hydrolyze Me₃OBF₄ into methanol and fluoroboric acid, neutralizing the alkylating agent. Ensure all glassware is flame-dried, solvents (typically dichloromethane) are strictly anhydrous, and the reaction is maintained under a positive pressure of dry nitrogen or argon.

  • Stoichiometry & Addition: Use at least 2.2 to 2.5 equivalents of Me₃OBF₄. The reagent should be added as a solid in portions to the suspension of diketopiperazine to control the exotherm.

  • Reaction Monitoring: The reaction typically transitions from a slurry to a clear solution with a viscous yellow oil settling at the bottom over 18–24 hours[3]. If starting material persists, add an additional 0.5 equivalents of Me₃OBF₄.

Q3: During the alkylation of the Schöllkopf auxiliary, I am seeing poor diastereoselectivity and low yields. What are the critical parameters? A: The defining feature of the Schöllkopf method is the high diastereoselectivity (>95% de) dictated by the steric bulk of the isopropyl group from the valine residue. Causality of Poor Selectivity/Yield:

  • Incomplete Metalation: The abstraction of the prochiral proton requires a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) must be added at strictly −78 °C. Warmer temperatures can lead to nucleophilic attack on the imine bonds or degradation of the auxiliary[2].

  • Enolate Equilibration: The planar lithium aza-enolate must be formed kinetically. Allow exactly 30 minutes of stirring at −78 °C before adding the electrophile to ensure complete, uniform deprotonation.

  • Electrophile Reactivity: The electrophile (e.g., an alkyl halide) must be highly reactive (primary bromides/iodides or benzyl halides work best). Sterically hindered secondary electrophiles will react sluggishly, leading to lower yields and potential side reactions.

Quantitative Data: Process Comparison

Summarizing the process improvements for large-scale manufacturing reveals significant operational advantages when moving away from traditional methods.

ParameterTraditional SynthesisImproved Scale-up ProtocolCausality / Advantage
Coupling Reagent Phosgene / TriphosgeneIsobutyl chloroformate / Et₃NEliminates fatal toxicity risks during scale-up.
Intermediate Stability Methyl N-valyl glycinate (Unstable)Boc-protected dipeptide (Stable)Prevents spontaneous polymerization.
Reaction Temp (Step 1) ≤ −70 °C0–5 °C to Room TempRemoves the need for costly cryogenic reactors.
Overall Yield (4 steps) ~30-40%53% (on 125 g scale)Improved intermediate stability directly increases throughput.

Table 1: Comparison of traditional vs. improved scale-up parameters for Schöllkopf auxiliary synthesis based on the .

Standard Operating Procedures (SOP)
Part A: Bis-O-Methylation (Scale-up adapted protocol)

This protocol is self-validating: the visual transition from a turbid slurry to a clear solution confirms the successful disruption of the diketopiperazine hydrogen-bonding network.

  • Preparation: In a flame-dried 2 L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend (R)- or (S)-3-isopropylpiperazine-2,5-dione (1.0 eq, 133 mmol) in anhydrous dichloromethane (500 mL).

  • Alkylation: In a glovebag or under a strict nitrogen cone, add trimethyloxonium tetrafluoroborate (2.5 eq, 331 mmol) in portions to avoid an excessive exotherm.

  • Stirring: Stir the slurry vigorously at room temperature for 18–24 hours. The mixture will transition into a clear solution with a viscous yellow oil at the bottom.

  • Quench: Cool the flask in an ice bath. Carefully and slowly add crushed ice (200 g) followed by concentrated ammonium hydroxide solution (28%, 100 mL) to neutralize the fluoroboric acid byproduct. Stir for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 50 mL). Wash combined organics with saturated NaHCO₃ and brine, dry over anhydrous K₂CO₃, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (eluent: ether/pentane 1:4) to yield the pure 3,6-dimethoxy-2,5-dihydropyrazine as a colorless oil.

Part B: Asymmetric Alkylation
  • Metalation: Dissolve the purified Schöllkopf auxiliary (1.0 eq) in anhydrous THF under nitrogen. Cool to −78 °C.

  • Deprotonation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at −78 °C to form the lithium aza-enolate.

  • Electrophilic Addition: Add the desired electrophile (e.g., an alkyl bromide, 1.05 eq) dissolved in a minimum volume of anhydrous THF dropwise.

  • Reaction: Maintain at −78 °C for 2–4 hours, then allow to warm slowly to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and concentrate. The resulting alkylated bis-lactim ether can be hydrolyzed with mild acid (e.g., 0.25 N HCl) to release the target enantiopure α-amino acid and methyl valinate.

Mechanistic Pathway of Diastereoselective Alkylation

Mechanism M1 Schöllkopf Auxiliary (Chiral Bis-lactim Ether) M2 Metalation (n-BuLi, -78°C) Forms Planar Lithium Aza-enolate M1->M2 M3 Electrophilic Attack (Anti to Isopropyl Group) M2->M3 Steric Control M4 Acidic Hydrolysis (0.25 N HCl) M3->M4 M5 Target α-Amino Acid (High Enantiopurity) M4->M5

Mechanistic pathway of the Schöllkopf method highlighting the critical steric control phase.

References
  • Chen, J., Corbin, S. P., & Holman, N. J. (2005). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 9(2), 185-187. URL:[Link]

  • Williams, R. M., et al. (2004). Full Stereochemical Assignment and Synthesis of the Potent Anthelmintic Pyrrolobenzoxazine Natural Product CJ-12662. The Journal of Organic Chemistry, 69(22), 7336-7341. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral GC analysis of 3,6-Dimethoxy-2,5-dihydropyrazine reaction products

A Comparative Guide to Chiral GC Analysis of 3,6-Dimethoxy-2,5-dihydropyrazine Reaction Products The asymmetric synthesis of unnatural α -amino acids relies heavily on the use of chiral auxiliaries. Among the most robust...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Chiral GC Analysis of 3,6-Dimethoxy-2,5-dihydropyrazine Reaction Products

The asymmetric synthesis of unnatural α -amino acids relies heavily on the use of chiral auxiliaries. Among the most robust methodologies is the Schöllkopf bis-lactim ether approach, utilizing 3,6-dimethoxy-2,5-dihydropyrazine[1]. In this workflow, the auxiliary is lithiated and alkylated to form a diastereomerically enriched intermediate, which is subsequently hydrolyzed to yield the target enantiopure amino acid[2].

For researchers and drug development professionals, determining the stereochemical purity at both the intermediate stage (diastereomeric excess, d.e.) and the final stage (enantiomeric excess, e.e.) is a critical quality attribute. This guide objectively compares the chiral Gas Chromatography (GC) column technologies and methodologies required to accurately analyze these distinct reaction products.

Mechanistic Workflow & Analytical Intervention Points

Workflow A 3,6-Dimethoxy-2,5-dihydropyrazine (Schöllkopf Auxiliary) B Lithiation & Alkylation (n-BuLi, R-X) A->B C Alkylated Bis-Lactim Ether (Diastereomeric Mixture) B->C D Chiral GC Analysis 1 (Chiraldex G-TA) C->D Direct Injection E Acidic Hydrolysis (Dilute HCl) C->E F Unnatural Amino Acid (Enantiomerically Enriched) E->F G Derivatization (N-TFA-O-methyl ester) F->G H Chiral GC Analysis 2 (Chirasil-L-Val) G->H Volatile Derivative

Workflow for the Schöllkopf synthesis and subsequent chiral GC analysis points.

Comparative Analysis of Chiral GC Columns

The physical properties of the alkylated bis-lactim ether intermediate and the final free amino acid are fundamentally different, necessitating distinct chromatographic approaches.

Cyclodextrin-Based Columns (e.g., Chiraldex G-TA)

Mechanism: These columns utilize derivatized cyclodextrins (e.g., trifluoroacetylated γ -cyclodextrin) dissolved in a polysiloxane matrix. Enantiomeric and diastereomeric separation is driven by inclusion complexation—where the hydrophobic portion of the analyte enters the cyclodextrin cavity—coupled with highly specific hydrogen bonding interactions at the cavity rim[3]. Application: This is the optimal phase for analyzing the intact alkylated bis-lactim ether. Because the bis-lactim ether lacks free polar groups, it is highly volatile and thermally stable, allowing for direct GC injection without derivatization[3].

Amino Acid-Based Columns (e.g., Chirasil-L-Val)

Mechanism: Chirasil-L-Val consists of a polysiloxane backbone chemically bonded to L-valine tert-butylamide. Separation occurs via the formation of transient, diastereomeric hydrogen-bonded complexes between the chiral stationary phase and the analyte enantiomers[4]. Application: This column is the historical gold standard for analyzing the final hydrolyzed amino acids. However, it strictly requires the amino acids to be derivatized into N-trifluoroacetyl-O-alkyl esters to ensure volatility and facilitate the necessary hydrogen-bonding interactions[5].

Quantitative Data Comparison

ParameterCyclodextrin-Based (Chiraldex G-TA)Amino Acid-Based (Chirasil-L-Val)
Optimal Target Analyte Alkylated Bis-Lactim EthersHydrolyzed Amino Acids
Derivatization Required? No (Direct Injection)Yes (Esterification + Acylation)
Separation Mechanism Inclusion complexation & H-bondingTransient diastereomeric H-bonding
Typical Resolution ( Rs​ ) > 1.5 for bis-lactim diastereomers> 2.0 for amino acid enantiomers
Thermal Stability Limit ~200 °C~200 °C
Risk of Racemization Low (Analyzed pre-hydrolysis)Moderate (During derivatization steps)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, both methodologies below incorporate a self-validating system: the mandatory use of a racemic standard to confirm system suitability prior to analyzing the stereochemically enriched reaction products.

Protocol A: Direct GC Analysis of Alkylated Bis-Lactim Ethers

Causality Note: The bis-lactim ether intermediate is already a volatile, non-polar cyclic structure. Direct injection bypasses the risk of racemization that can occur during harsh hydrolysis or derivatization steps, providing the most accurate reflection of the alkylation step's diastereoselectivity[3].

  • System Suitability (Validation): Inject 1 µL of a synthesized racemic alkylated bis-lactim ether standard. Adjust the isothermal oven temperature (typically between 100°C and 140°C) until baseline resolution ( Rs​≥1.5 ) of the syn and anti diastereomers is achieved.

  • Sample Preparation: Dissolve 1.0 mg of the purified Schöllkopf reaction product in 1.0 mL of anhydrous ethyl acetate.

  • GC Parameters:

    • Column: Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: 200°C, Split ratio 50:1.

    • Detector: FID at 250°C.

  • Analysis: Inject 1 µL of the sample. Calculate the d.e. by integrating the area under the curve (AUC) for the major and minor diastereomeric peaks.

Protocol B: Derivatization and GC Analysis of Hydrolyzed Amino Acids

Causality Note: Free amino acids exist as zwitterions with dense intermolecular hydrogen-bonding networks, rendering them non-volatile and prone to thermal degradation. A two-step derivatization (esterification of the carboxyl group and acylation of the amine) breaks these networks, increasing volatility and enabling specific interactions with the Chirasil-L-Val stationary phase.

  • Hydrolysis: React the bis-lactim ether with 0.25 N HCl at room temperature. Crucial: Using dilute acid at ambient temperature prevents the epimerization of the newly formed stereocenter.

  • Esterification: Dry the resulting amino acid hydrochloride salt under a nitrogen stream. Add 500 µL of 3 N methanolic HCl and heat at 80°C for 30 minutes. Evaporate to dryness.

  • Acylation: Add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. Evaporate the excess reagent under gentle nitrogen and reconstitute in 1.0 mL of ethyl acetate.

  • System Suitability (Validation): Inject a derivatized racemic standard of the target amino acid to confirm enantiomeric resolution ( Rs​≥1.5 ).

  • GC Parameters:

    • Column: Chirasil-L-Val (25 m x 0.25 mm, 0.12 µm film).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 90°C for 2 min, ramp at 4°C/min to 180°C.

  • Analysis: Inject 1 µL of the derivatized sample. Calculate the e.e. from the integrated peak areas of the D- and L-enantiomers.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography Source: National Institutes of Health (nih.gov) URL:[Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine Source: ResearchGate URL:[Link]

  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids Source: American Chemical Society (acs.org) URL:[Link]

  • Fundamentals of the Stereochemistry of Organophosphorus Compounds Source: Wiley-VCH URL:[Link]

Sources

Comparative

Yield comparison of 3,6-Dimethoxy-2,5-dihydropyrazine vs other bis-lactim ethers

Yield and Performance Comparison: 3,6-Dimethoxy-2,5-dihydropyrazine vs. Alternative Bis-Lactim Ethers in Asymmetric Synthesis The asymmetric synthesis of non-proteinogenic α-amino acids is a critical operation in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Yield and Performance Comparison: 3,6-Dimethoxy-2,5-dihydropyrazine vs. Alternative Bis-Lactim Ethers in Asymmetric Synthesis

The asymmetric synthesis of non-proteinogenic α-amino acids is a critical operation in modern drug discovery and peptide engineering. Since its introduction in 1981, the Schöllkopf method has remained a gold standard for accessing chiral α-amino acids[1]. The method relies on a chiral bis-lactim ether—most famously 3,6-dimethoxy-2,5-dihydropyrazine (derived from L- or D-valine and glycine)—to direct the diastereoselective alkylation of a glycine enolate equivalent[2].

While the dimethoxy variant is ubiquitous, synthetic requirements (such as the need for specific ester protecting groups on the final amino acid) often drive chemists to explore alternative bis-lactim ethers, such as the diethoxy or bulkier orthogonally protected variants[3]. This guide objectively compares the yields, diastereoselectivity, and mechanistic behaviors of the classic dimethoxy reagent against its alternatives, providing actionable data and field-proven protocols for bench scientists.

Mechanistic Causality: How Alkoxy Substituents Dictate Performance

The performance of a Schöllkopf auxiliary is judged across two critical phases: Alkylation and Hydrolysis .

  • Alkylation (Stereocontrol): Upon treatment with a strong base (e.g., n-BuLi), the bis-lactim ether forms a planar, lithiated aza-enolate. The bulky isopropyl group of the valine residue sterically shields one face of the ring, forcing the incoming electrophile to attack from the opposite (trans) face, consistently delivering >95% diastereomeric excess (de)[1]. The alkoxy groups (methoxy vs. ethoxy) have minimal impact on this steric shielding, meaning stereoselectivity remains exceptionally high across linear alkoxy variants.

  • Hydrolysis (Cleavage): Following alkylation, the bis-lactim ether must be hydrolyzed using mild acid to liberate the target α-amino acid ester. This is where the choice of alkoxy group becomes the limiting factor. The hydrolysis involves the nucleophilic attack of water on the protonated imine. Bulky alkoxy groups (like isopropoxy or tert-butoxy) severely hinder this attack. Consequently, highly hindered bis-lactim ethers resist complete hydrolysis, often resulting in unwanted dipeptide byproducts rather than the clean cleavage to the target amino acid ester[3].

G A 2,5-Diketopiperazine (Val-Gly) B Bis-Lactim Ether (Dimethoxy/Diethoxy) A->B Alkylation (Meerwein's Salt) C Lithiated Aza-Enolate (Face-Shielded) B->C n-BuLi, -78°C (Deprotonation) D Alkylated Adduct (trans-isomer) C->D Electrophile (R-X) (Diastereoselective) E Target Amino Acid Ester + Valine Ester D->E Mild Acid Hydrolysis (Cleavage)

Figure 1: Mechanistic workflow of the Schöllkopf bis-lactim ether synthesis.

Quantitative Yield Comparison

The following table synthesizes experimental data comparing the primary valine-derived bis-lactim ethers reacting with standard primary alkyl halides (e.g., benzyl bromide, methyl iodide).

Chiral Auxiliary VariantAlkoxy GroupAlkylation Yield (%)Diastereomeric Excess (de %)Hydrolysis Yield (%)Final Product FormPrimary Byproducts / Limitations
3,6-Dimethoxy (Gold Standard)-OCH₃75 – 95%> 95%85 – 95%Methyl EsterMinimal; highly efficient cleavage.
3,6-Diethoxy -OCH₂CH₃70 – 90%> 95%75 – 90%Ethyl EsterSlightly slower hydrolysis; requires longer reaction times.
3,6-Di-isopropoxy -OCH(CH₃)₂40 – 60%> 95%< 50%Isopropyl EsterSevere steric hindrance. Hydrolysis yields unwanted dipeptide mixtures[3].

Key Takeaway: While the diethoxy variant is an excellent alternative when an ethyl ester is strictly required for downstream processing, the dimethoxy variant remains superior in overall atom economy and hydrolysis kinetics[1][4]. Bulkier variants should be avoided unless orthogonally protected cleavage methods (like hydrogenation) are employed instead of standard acidic hydrolysis[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the optimal conditions for utilizing the 3,6-dimethoxy-2,5-dihydropyrazine auxiliary. Causality is built into the steps to help researchers troubleshoot deviations.

Protocol A: Diastereoselective Alkylation

Objective: Generate the trans-alkylated bis-lactim ether with >95% de.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with dry Argon. Causality: The lithiated aza-enolate is highly sensitive to moisture, which will prematurely protonate the enolate, destroying the yield.

  • Dissolution: Dissolve 3,6-dimethoxy-2-isopropyl-2,5-dihydropyrazine (1.0 equiv, typically 5.0 mmol) in anhydrous THF (0.2 M concentration).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes[1].

    • Self-Validation Cue: The solution will transition from colorless to a distinct pale yellow/orange, indicating the successful formation of the aza-enolate.

  • Equilibration: Stir at -78 °C for 30 minutes. Causality: This ensures complete, kinetically controlled deprotonation without triggering ketene elimination, which occurs at higher temperatures.

  • Electrophilic Addition: Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise. Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Acidic Hydrolysis

Objective: Cleave the alkylated bis-lactim ether into the target amino acid methyl ester and the valine methyl ester auxiliary.

  • Acid Preparation: Prepare a solution of 0.25 M Trifluoroacetic Acid (TFA) or 0.5 N HCl in aqueous THF (1:1 v/v). Causality: The concentration of the acid is the most critical parameter. Acid that is too strong (>1 N) risks epimerization of the newly formed chiral center, while acid that is too weak will fail to fully hydrolyze the imine bonds.

  • Hydrolysis: Dissolve the purified alkylated bis-lactim ether in the acid solution (approx. 10 mL per mmol of substrate). Stir at room temperature for 12–24 hours[2].

    • Self-Validation Cue: Monitor via TLC (UV light). The starting material is strongly UV-active due to the diene system. Complete disappearance of the UV-active spot confirms full cleavage.

  • Separation: Concentrate the mixture under reduced pressure to remove THF. Adjust the aqueous layer to pH 8-9 using saturated NaHCO₃.

  • Isolation: Extract the aqueous layer with dichloromethane to isolate the valine methyl ester and the target unnatural amino acid methyl ester. These can typically be separated via fractional distillation (valine methyl ester is highly volatile) or precise column chromatography.

Conclusion

For the vast majority of asymmetric amino acid syntheses, 3,6-dimethoxy-2,5-dihydropyrazine provides the optimal balance of high alkylation yield, near-perfect diastereoselectivity, and rapid, clean hydrolysis. While the diethoxy variant performs admirably when ethyl esters are required, researchers should strictly avoid bulkier alkoxy variants (isopropoxy, tert-butoxy) for standard Schöllkopf procedures, as the steric bulk completely disrupts the thermodynamic viability of the final acidic cleavage step, trapping the product as a dipeptide.

References

  • Hutchby, M., Sedgwick, A. C., & Bull, S. D. Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme E-Books & E-Journals. Available at: [Link]

  • Schöllkopf method. Wikipedia. Available at: [Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Asymmetric α-Amino Acid Synthesis: Schöllkopf Auxiliary vs. Maruoka Catalysis

The enantioselective synthesis of non-proteinogenic α-amino acids is a critical endeavor in modern drug discovery and development. These chiral building blocks are integral to creating novel peptidomimetics, therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective synthesis of non-proteinogenic α-amino acids is a critical endeavor in modern drug discovery and development. These chiral building blocks are integral to creating novel peptidomimetics, therapeutics with enhanced metabolic stability, and fine chemicals. For researchers navigating this field, the choice of synthetic methodology is paramount, directly impacting efficiency, scalability, and stereochemical purity. This guide provides an in-depth comparison of two prominent and powerful strategies: the stoichiometric, auxiliary-based Schöllkopf bis-lactim ether method and the catalytic Maruoka phase-transfer catalysis.

We will dissect the core principles, mechanistic underpinnings, and practical performance of each approach. By presenting side-by-side experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal strategy for their specific synthetic challenges.

Core Principles and Stereodirecting Mechanisms

The fundamental difference between these two methods lies in their approach to chirality transfer: one employs a covalently bonded chiral auxiliary that is consumed stoichiometrically, while the other utilizes a chiral catalyst in sub-stoichiometric amounts to create a chiral environment.

The Schöllkopf Method: Substrate-Controlled Diastereoselectivity

Established by Ulrich Schöllkopf in 1981, this method is a classic and highly reliable strategy for asymmetric amino acid synthesis.[1][2] It relies on the use of a chiral bis-lactim ether, such as (R)-3,6-Dimethoxy-2,5-dihydropyrazine , which is derived from the condensation of glycine and an enantiopure amino acid, typically valine.[1][3]

Mechanism of Action: The process is a multi-step sequence where the chiral auxiliary dictates the stereochemical outcome of an alkylation reaction.[3]

  • Diketopiperazine Formation: Glycine and an enantiopure amino acid (e.g., L-valine) are cyclized to form a 2,5-diketopiperazine.[1]

  • Bis-Lactim Ether Synthesis: The diketopiperazine is O-alkylated, most commonly with trimethyloxonium tetrafluoroborate (Meerwein's salt), to generate the stable and reactive bis-lactim ether.[3]

  • Stereoselective Alkylation: The key step involves deprotonation of the glycine unit's prochiral carbon with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).[3][4] This forms a planar, lithiated aza-enolate. The bulky isopropyl group from the valine auxiliary sterically shields one face of this enolate.[1][4] Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to highly diastereoselective alkylation.[1]

  • Hydrolysis and Auxiliary Removal: Mild acidic hydrolysis cleaves the alkylated bis-lactim ether, releasing the desired α-amino acid methyl ester and the recoverable valine methyl ester auxiliary.[1][3]

The choice to use valine was deliberate; its large, non-reactive isopropyl group provides a powerful steric directing effect, routinely achieving enantiomeric excesses greater than 95%.[1][2]

Schollkopf_Mechanism cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Product Release GlyVal Glycine + L-Valine DKP 2,5-Diketopiperazine GlyVal->DKP Cyclization Aux Bis-Lactim Ether (Schöllkopf Auxiliary) DKP->Aux O-Alkylation (Me₃OBF₄) Enolate Lithiated Aza-Enolate (Planar, Chiral Env.) Aux->Enolate 1. n-BuLi, -78°C Alkylated Alkylated Intermediate (High Diastereoselectivity) Enolate->Alkylated 2. Electrophile (R-X) Product α-Amino Acid Ester (Enantiopure) Alkylated->Product Mild H₃O⁺ Hydrolysis RecoveredAux Valine Methyl Ester (Recovered) Alkylated->RecoveredAux

Caption: Mechanism of the Schöllkopf bis-lactim ether method.
Maruoka Catalysis: Environment-Controlled Enantioselectivity

Developed by Keiji Maruoka and his group, this method utilizes C2-symmetric chiral quaternary ammonium salts as phase-transfer catalysts (PTCs) for the asymmetric alkylation of glycine derivatives.[5] This approach represents a significant leap in efficiency, moving from a stoichiometric to a catalytic paradigm.

Mechanism of Action: Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (typically an organic solvent and an aqueous base solution).[6]

  • Enolate Formation: An aqueous base (e.g., NaOH or KOH) deprotonates the glycine substrate (typically a benzophenone imine Schiff base) at the interface between the aqueous and organic layers.

  • Chiral Ion Pair Formation: The chiral Maruoka catalyst (Q⁺X⁻) exchanges its counter-anion for the glycine enolate, forming a lipophilic, chiral ion pair [Q⁺-Enolate⁻]. This complex is then extracted into the organic phase.

  • Stereoselective Alkylation: Within the organic phase, the rigid, C2-symmetric structure of the Maruoka catalyst creates a well-defined chiral environment around the enolate.[5] This structure shields one face of the nucleophilic enolate, directing the alkylating agent to the opposite face, thus ensuring high enantioselectivity.

  • Catalyst Regeneration: After alkylation, the product is released, and the catalyst [Q⁺X⁻] is regenerated, returning to the interface to begin another catalytic cycle. This catalytic turnover is a key advantage, allowing for very low catalyst loadings.

The high activity and stereoselectivity of Maruoka catalysts stem from their structurally rigid binaphthyl backbones, which effectively transmit chiral information during the alkylation step.[5][7]

Maruoka_Mechanism cluster_phases Biphasic System cluster_cycle Catalytic Cycle OrganicPhase Organic Phase (Toluene, Glycine Schiff Base, R-X) AqueousPhase Aqueous Phase (KOH / NaOH) Interface Interface Catalyst Maruoka Catalyst (Q⁺X⁻) IonPair Chiral Ion Pair [Q⁺-Enolate⁻] Catalyst->IonPair Extracts enolate from interface Alkylation Asymmetric Alkylation (in Organic Phase) IonPair->Alkylation + Electrophile (R-X) Alkylation->Catalyst Regenerates Catalyst Product Alkylated Product (High ee) Alkylation->Product

Caption: Catalytic cycle of Maruoka phase-transfer catalysis.

Head-to-Head Comparison: Performance and Practicality

The choice between these methods often comes down to a trade-off between the absolute control of a stoichiometric auxiliary and the efficiency and scalability of a catalytic system.

FeatureSchöllkopf Method (3,6-Dimethoxy-2,5-dihydropyrazine)Maruoka Catalysis
Chirality Source Stoichiometric chiral auxiliary derived from valine.[1]Catalytic C2-symmetric chiral quaternary ammonium salt.[5]
Reagent Loading >100 mol% (stoichiometric).0.01 - 1 mol% (catalytic).[8]
Stereoselectivity Excellent diastereoselectivity, typically >95% de.[3]Excellent enantioselectivity, often >95% ee.[9]
Reaction Conditions Strictly anhydrous; strong organometallic base (n-BuLi); cryogenic temperatures (-78 °C).[3][4]Biphasic (organic/aqueous); common bases (KOH, NaOH); milder temperatures (-20 °C to RT).
Operational Simplicity Technically demanding, requiring inert atmosphere and low-temperature apparatus.Operationally straightforward and robust.
Atom Economy Low, due to the stoichiometric use of the high-molecular-weight auxiliary.[1]High, due to the catalytic nature and low catalyst loading.
Scalability Generally limited to laboratory/small scale due to conditions and stoichiometry.[1][5]Highly amenable to large-scale and industrial synthesis.[5][10]
Workup Requires acidic hydrolysis to cleave the auxiliary, followed by separation of the product from the auxiliary.[3]Standard biphasic workup; catalyst can sometimes be recovered.
Substrate Scope Broad for many alkyl halides.[1]Very broad for α-alkyl and α,α-dialkyl amino acid synthesis from glycine or alanine Schiff bases.[8]

Experimental Protocols and Workflows

To provide a self-validating framework, the following protocols include checkpoints for reaction monitoring, a crucial aspect of trustworthy and reproducible science.

Protocol 1: Asymmetric Synthesis via Schöllkopf Auxiliary

This protocol describes the alkylation of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine to synthesize a generic (S)-α-amino acid.

Schollkopf_Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Hydrolysis start Dissolve auxiliary in anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool deprotonate Add n-BuLi dropwise (Stir for 15 min) cool->deprotonate add_elec Add electrophile (R-X) (Stir for 2-4 h) deprotonate->add_elec monitor1 Monitor by TLC/LCMS (Check for consumption of starting material) add_elec->monitor1 warm Warm to room temperature monitor1->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Et₂O or EtOAc quench->extract purify Purify alkylated intermediate (Flash Chromatography) extract->purify hydrolyze Hydrolyze with dilute HCl (Stir for 24-48 h) purify->hydrolyze monitor2 Monitor by TLC/LCMS (Check for product formation) hydrolyze->monitor2 isolate Isolate final product monitor2->isolate

Caption: Experimental workflow for the Schöllkopf method.

Step-by-Step Methodology:

  • Metalation: In a flame-dried, nitrogen-purged flask, dissolve the Schöllkopf auxiliary ((R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 15 minutes to ensure complete formation of the aza-enolate.

  • Alkylation: Add the electrophile (R-X, 1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[3]

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated intermediate can be purified by flash chromatography.

  • Hydrolysis: Dissolve the purified intermediate in a suitable solvent (e.g., methanol/THF) and add a dilute aqueous HCl solution (e.g., 0.25 M). Stir the mixture at room temperature for 24-48 hours until TLC/LCMS confirms complete hydrolysis.[3]

  • Isolation: Concentrate the reaction mixture to remove organic solvents, and isolate the final amino acid ester product using standard procedures (e.g., ion-exchange chromatography or crystallization).

Protocol 2: Asymmetric Synthesis via Maruoka Catalyst

This protocol describes a general procedure for the benzylation of a glycine Schiff base using a simplified Maruoka catalyst.

Maruoka_Workflow cluster_setup Reaction Setup (Biphasic) cluster_reaction Phase-Transfer Reaction cluster_workup Workup & Deprotection charge_reagents Charge flask with Glycine Schiff Base, Benzyl Bromide, and Toluene add_catalyst Add Maruoka Catalyst (1 mol%) charge_reagents->add_catalyst cool Cool to 0 °C add_catalyst->cool add_base Add 50% aq. KOH solution (Vigorous Stirring) cool->add_base react Stir at 0 °C for 1-2 h add_base->react monitor Monitor by TLC/LCMS (Check for product formation) react->monitor separate Separate organic and aqueous layers monitor->separate extract Extract aqueous layer with Toluene separate->extract wash_dry Combine organic layers, wash with brine, dry (Na₂SO₄) extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate deprotect Hydrolyze Schiff base (e.g., citric acid or HCl) concentrate->deprotect isolate Isolate final product deprotect->isolate

Caption: Experimental workflow for Maruoka phase-transfer catalysis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), toluene, and the Maruoka catalyst (e.g., (S)-Simplified Maruoka Catalyst, 0.01 eq).

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Begin vigorous stirring and add a 50% aqueous solution of potassium hydroxide (KOH, 5.0 eq). The choice of a strong base and vigorous stirring is crucial to maximize the interfacial area where deprotonation occurs.

  • Monitoring: Stir the reaction at 0 °C for the specified time (typically 1-4 hours), monitoring its progress by TLC or LCMS.

  • Workup: Upon completion, add water and separate the layers. Extract the aqueous phase with toluene. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: The resulting crude product can be purified by chromatography. The Schiff base protecting group is then typically hydrolyzed under mild acidic conditions to afford the final α-amino acid product.

Comparative Performance Data

The following table summarizes representative data for the alkylation of glycine derivatives using both methods, demonstrating their high efficiency across various electrophiles.

MethodElectrophileYield (%)Stereoselectivity (% de/ee)Reference
Schöllkopf Benzyl bromide~85>95 de[3]
Schöllkopf Allyl bromide~90>95 de[3]
Schöllkopf Isopropyl iodide~75>95 de[11]
Maruoka Benzyl bromide9596 ee
Maruoka Allyl bromide9898 ee
Maruoka Ethyl iodide9392 ee
Maruoka n-Butyl bromide9694 ee

Conclusion and Recommendations

Both the Schöllkopf bis-lactim ether method and Maruoka phase-transfer catalysis are formidable tools for the asymmetric synthesis of α-amino acids, each offering distinct advantages.

  • The Schöllkopf Method , leveraging the 3,6-Dimethoxy-2,5-dihydropyrazine auxiliary, remains a benchmark for reliability and high diastereoselectivity on a laboratory scale. Its strength lies in its predictability and the robust nature of the substrate-controlled stereodirection. However, its reliance on stoichiometric amounts of a chiral auxiliary, coupled with the need for cryogenic temperatures and strong organometallic bases, limits its atom economy and scalability.[1] It is the method of choice for intricate, small-scale syntheses where the cost and operational complexity are secondary to achieving a specific, challenging transformation.

  • Maruoka Catalysis represents the pinnacle of efficiency in this field. Its catalytic nature, mild reaction conditions, operational simplicity, and environmental friendliness make it exceptionally well-suited for process development and large-scale industrial applications.[5] The ability to achieve excellent enantioselectivity with catalyst loadings as low as 0.01 mol% provides significant economic and environmental benefits.[8] For projects where throughput, scalability, and green chemistry principles are priorities, the Maruoka catalyst is the superior choice.

Ultimately, the selection between these two powerful methods will be guided by the specific goals of the research program, balancing the classic robustness of a stoichiometric approach with the modern efficiency of an asymmetric catalytic system.

References

  • The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis. Benchchem.
  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index.
  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.
  • Maruoka C
  • Schöllkopf method. Wikipedia.
  • Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters.
  • Maruoka Catalysts for Chiral PTC.
  • A Technical Guide to Chiral Induction with (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine. Benchchem.
  • Schöllkopf method - YouTube. YouTube.
  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry.
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic
  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis. ChemicalBook.
  • Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts.

Sources

Comparative

Crystallographic validation of 3,6-Dimethoxy-2,5-dihydropyrazine stereocenters

Unambiguous Stereochemical Assignment: Crystallographic Validation of 3,6-Dimethoxy-2,5-dihydropyrazine Derivatives vs. Spectroscopic Alternatives Introduction & Mechanistic Context The Schöllkopf chiral auxiliary—typica...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Stereochemical Assignment: Crystallographic Validation of 3,6-Dimethoxy-2,5-dihydropyrazine Derivatives vs. Spectroscopic Alternatives

Introduction & Mechanistic Context

The Schöllkopf chiral auxiliary—typically based on (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine—is a cornerstone reagent for the asymmetric synthesis of non-natural α -amino acids. During the synthesis workflow, the auxiliary is deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation to generate a new stereocenter at the C5 position.

In drug development, where different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, the precise and unambiguous determination of this newly formed absolute configuration is paramount[1]. While Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive "gold standard" for structural elucidation[1], the inherent challenge of crystallizing certain dihydropyrazine intermediates often necessitates the use of orthogonal spectroscopic alternatives. This guide provides an objective comparison of SCXRD against leading spectroscopic methods, alongside a field-proven, self-validating crystallographic protocol.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

When validating the stereocenters of 3,6-dimethoxy-2,5-dihydropyrazine adducts, researchers must balance absolute certainty against sample limitations.

1. Single-Crystal X-Ray Diffraction (SCXRD) SCXRD is considered the most powerful and unambiguous method for determining three-dimensional structures and absolute configurations[1]. It relies on the phenomenon of anomalous dispersion (resonant scattering), which induces a phase shift in scattered X-rays[1]. The absolute configuration is quantified using the Flack parameter, where a value near 0 confirms the correct enantiomer, and a value near 1 indicates the inverted structure[1]. The primary limitation is the absolute requirement for a high-quality single crystal[1].

2. Vibrational Circular Dichroism (VCD) For dihydropyrazines that present as oils or amorphous solids, VCD serves as a highly reliable solution-state alternative. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[1]. Because enantiomers produce mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental spectrum with a theoretical spectrum calculated using Density Functional Theory (DFT)[1][2]. VCD is advantageous because it does not require crystallization or derivatization[2].

3. Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) While standard NMR cannot distinguish between enantiomers, reacting the chiral analyte with a CDA (e.g., Mosher's acid or M α NP acid) forms a pair of diastereomers[1][3]. The resulting differences in chemical shifts (chemical shift anisotropy, Δδ ) can be correlated to the absolute configuration using empirical models[1][3].

Quantitative Performance Comparison
FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Primary Metric Flack / Hooft ParameterExperimental vs. DFT SpectraChemical Shift Anisotropy ( Δδ )
Sample State Solid (Single Crystal)Solution (e.g., CDCl₃)Solution (e.g., CDCl₃)
Sample Amount ~0.1 - 0.5 mg5 - 10 mg1 - 5 mg
Absolute Accuracy Unambiguous (Gold Standard)High (Dependent on DFT accuracy)Moderate (Empirical models)
Key Limitation Requires high-quality diffracting crystalsRequires accurate conformational searchRequires reactive functional groups for CDAs

Decision Workflow for Stereocenter Validation

G Start Schöllkopf Derivative Synthesized Decision Is the compound crystallizable? Start->Decision SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Decision->SCXRD Yes VCD Vibrational Circular Dichroism (VCD) Decision->VCD No NMR NMR with Chiral Derivatizing Agents Decision->NMR No Flack Refine Flack Parameter (Anomalous Dispersion) SCXRD->Flack DFT Compare with DFT Calculated Spectra VCD->DFT Anisotropy Analyze Chemical Shift Anisotropy (Δδ) NMR->Anisotropy Valid Absolute Configuration Unambiguously Assigned Flack->Valid DFT->Valid Anisotropy->Valid

Workflow for absolute configuration assignment of chiral dihydropyrazines.

Self-Validating Protocol: Crystallographic Validation of Schöllkopf Adducts

To ensure absolute trustworthiness in structural assignment, the following SCXRD protocol is designed as a self-validating system. Every step is engineered to maximize the anomalous dispersion signal, which is notoriously weak for molecules containing only light atoms (carbon, hydrogen, nitrogen, and oxygen)[1].

Step 1: Defect-Free Single Crystal Growth

  • Action : Dissolve the purified 3,6-dimethoxy-2,5-dihydropyrazine derivative in a minimum volume of dichloromethane. Layer carefully with a non-polar anti-solvent like hexane (1:3 ratio) in a narrow vial to facilitate slow vapor diffusion at 4 °C.

  • Causality : Rapid precipitation leads to twinned or highly defective crystals. Slow, undisturbed crystal growth minimizes lattice defects. High-quality single crystals are an absolute prerequisite for measuring the subtle intensity differences of Friedel pairs required for absolute configuration[1].

Step 2: Optimized X-Ray Data Collection

  • Action : Mount a suitable single crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å). Maintain the crystal at cryogenic temperatures (100 K) under a nitrogen stream.

  • Causality : For light-atom structures like unhalogenated dihydropyrazines, the anomalous scattering effect is inherently weak[1]. Utilizing Cu K α radiation instead of the more common Mo K α significantly enhances the anomalous scattering cross-section of oxygen and nitrogen atoms, enabling a more reliable determination of the absolute configuration[1]. Furthermore, cryogenic temperatures reduce atomic thermal motion, drastically improving high-angle diffraction intensity and overall data resolution.

Step 3: Structure Solution and Flack Parameter Refinement

  • Action : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL via Olex2). Explicitly incorporate the Flack parameter into the final refinement cycles.

  • Causality : The Flack parameter acts as the internal validation metric for the experiment's inversion-distinguishing power[4]. A self-validating system requires the Flack parameter to refine to a value close to 0 with a standard uncertainty (e.s.d.) of < 0.1, which unambiguously confirms the assigned absolute configuration[1]. If the value refines close to 1, it mathematically dictates that the structural model must be inverted to reflect the true enantiomer[1].

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • Flack, H. D. Absolute structure and absolute configuration. Retrieved from [Link]

Sources

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